PF-06649298
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[2-(4-tert-butylphenyl)ethyl]-2-hydroxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O5/c1-15(2,3)12-6-4-11(5-7-12)8-9-16(21,14(19)20)10-13(17)18/h4-7,21H,8-10H2,1-3H3,(H,17,18)(H,19,20)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFWRHKLBLSSPB-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CCC(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)CC[C@@](CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Allosteric Inhibition of the SLC13A5 Citrate Transporter by PF-06649298: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PF-06649298 is a potent and selective inhibitor of the sodium-coupled citrate transporter (NaCT), also known as Solute Carrier Family 13 Member 5 (SLC13A5). This transporter plays a critical role in cellular metabolism by importing citrate from the extracellular space. Inhibition of SLC13A5 is a promising therapeutic strategy for metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its allosteric, state-dependent inhibition, binding site interactions, and the experimental methodologies used for its characterization.
Core Mechanism of Action: Allosteric, State-Dependent Inhibition
This compound acts as an allosteric, state-dependent inhibitor of the human SLC13A5 transporter.[1] This is a nuanced mechanism that goes beyond simple competitive inhibition. In the absence of citrate, this compound exhibits low-affinity substrate activity.[1] However, its inhibitory potency is significantly enhanced in the presence of citrate, indicating that the inhibitor preferentially binds to a specific conformational state of the transporter that is induced or stabilized by citrate binding.[1]
This state-dependent inhibition suggests that this compound does not directly block the citrate binding site in its resting state but rather modulates the transporter's function through an allosteric site. The binding of this compound is proposed to lock the transporter in an inward-facing conformation, preventing the release of sodium ions and thereby arresting the transport cycle.
Recent cryo-electron microscopy studies have provided structural insights, showing that this compound binds in close proximity to the citrate-binding site in the inward-facing conformation of the transporter. This structural data supports the allosteric and state-dependent nature of its inhibitory action.
Quantitative Pharmacological Data
The inhibitory activity of this compound has been quantified across various cell-based and in vivo models. The following tables summarize the key quantitative data for this compound and its optimized analogue, PF-06761281.
Table 1: In Vitro Inhibitory Activity of this compound
| Cell Line/System | Assay Type | IC50 Value | Selectivity | Reference |
| Human Hepatocytes | Citrate Uptake | 16.2 µM | - | [2] |
| HEK-293 cells expressing human NaCT | Citrate Uptake | 408 nM | >100 µM for NaDC1 and NaDC3 | [2] |
| Mouse Hepatocytes | Citrate Uptake | 4.5 µM | - | [2] |
Table 2: In Vivo Effects of this compound
| Animal Model | Dosing Regimen | Key Findings | Reference |
| High-Fat Diet (HFD) Mice | 250 mg/kg, p.o. twice daily for 21 days | Reversed glucose intolerance; Decreased plasma glucose, hepatic triglycerides, diacylglycerides, and acyl-carnitines. | [2] |
Experimental Protocols
The characterization of this compound's mechanism of action has relied on several key experimental techniques. Detailed methodologies for these experiments are outlined below.
[14C]-Citrate Uptake Assay
This assay is the primary method for quantifying the inhibitory effect of compounds on SLC13A5 function.
-
Cell Culture: Human hepatocytes or Human Embryonic Kidney 293 (HEK-293) cells stably expressing the human SLC13A5 transporter are cultured in appropriate media and seeded in 96-well plates.
-
Assay Buffer: A sodium-containing buffer (e.g., Hanks' Balanced Salt Solution) is used to maintain the sodium gradient necessary for SLC13A5 activity. A sodium-free buffer (e.g., with N-methyl-D-glucamine replacing sodium) is used to determine background, non-specific uptake.
-
Inhibition Assay:
-
Cells are washed with the assay buffer.
-
Cells are pre-incubated with varying concentrations of this compound for a specified time (e.g., 30 minutes).
-
A solution containing a fixed concentration of [14C]-citrate is added to initiate the uptake.
-
After a defined incubation period (e.g., 10-30 minutes) at 37°C, the uptake is terminated by rapidly washing the cells with ice-cold, sodium-free buffer.
-
Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
-
Data Analysis: The specific uptake is calculated by subtracting the non-specific uptake (in sodium-free buffer) from the total uptake (in sodium-containing buffer). IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
Membrane Potential Assay
This method assesses the electrogenic nature of the SLC13A5 transporter and the effect of inhibitors on ion flux.
-
Principle: SLC13A5 is an electrogenic transporter, meaning it causes a net movement of positive charge (sodium ions) into the cell along with citrate. This changes the membrane potential, which can be measured using fluorescent dyes sensitive to voltage changes.
-
Methodology:
-
Cells expressing SLC13A5 are loaded with a membrane potential-sensitive fluorescent dye.
-
A baseline fluorescence is established.
-
Citrate is added to the extracellular solution, initiating transport and causing a change in membrane potential, which is detected as a change in fluorescence.
-
The effect of this compound is assessed by pre-incubating the cells with the compound before the addition of citrate and measuring the attenuation of the fluorescence signal.
-
Electrophysiology
Whole-cell patch-clamp electrophysiology provides a direct measure of the currents generated by the SLC13A5 transporter.
-
Methodology:
-
Individual cells expressing SLC13A5 are "patched" with a glass micropipette, allowing for the control of the cell's membrane potential and the measurement of ion currents across the cell membrane.
-
The application of citrate to the extracellular solution induces an inward current, which is the direct result of sodium and citrate co-transport.
-
This compound is then applied to the cell, and the reduction in the citrate-induced current is measured to quantify the inhibitory effect.
-
Visualizations of Mechanism and Workflow
Signaling Pathway of Allosteric Inhibition
Caption: Proposed mechanism of allosteric, state-dependent inhibition of SLC13A5 by this compound.
Experimental Workflow for [14C]-Citrate Uptake Assay
References
- 1. Discovery and characterization of novel inhibitors of the sodium-coupled citrate transporter (NaCT or SLC13A5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biased Type 1 Cannabinoid Receptor Signaling Influences Neuronal Viability in a Cell Culture Model of Huntington Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
PF-06649298: A Technical Guide to a Novel SLC13A5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06649298 is a small molecule inhibitor of the solute carrier family 13 member 5 (SLC13A5), also known as the sodium-coupled citrate transporter (NaCT). SLC13A5 is a key transporter responsible for the uptake of citrate from the bloodstream into cells, particularly in the liver and brain.[1] Cytosolic citrate is a critical metabolic intermediate, playing a central role in energy homeostasis, lipogenesis, and glycolysis.[2] Dysregulation of SLC13A5 has been implicated in various metabolic disorders, including type 2 diabetes and non-alcoholic fatty liver disease, making it an attractive therapeutic target.[2] this compound has emerged as a valuable tool for studying the physiological and pathological roles of SLC13A5 and as a potential lead compound for the development of novel therapeutics. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols.
Mechanism of Action
This compound acts as a state-dependent, allosteric inhibitor of SLC13A5.[3] While initially thought to be a competitive inhibitor, further studies revealed a more complex mechanism. Its inhibitory potency is influenced by the concentration of citrate, suggesting that it binds to an allosteric site on the transporter.[3] Structural studies have shown that the dicarboxylate moiety of this compound occupies the citrate binding site within the transport domain, while its benzene ring and isobutyl group interact with the scaffold domain of NaCT.[4] This dual interaction is believed to lock the transporter in an inward-facing conformation, thereby preventing the translocation of citrate across the cell membrane.[5]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on in vitro and in vivo studies.
| Parameter | Cell Line/Model | Value | Reference(s) |
| IC50 | HEK-293 cells expressing human NaCT | 408 nM | [6] |
| Human hepatocytes | 16.2 µM | [6] | |
| Mouse hepatocytes | 4.5 µM | [6] | |
| Selectivity | NaDC1 (SLC13A2) | >100 µM | [6] |
| NaDC3 (SLC13A3) | >100 µM | [6] | |
| In Vivo Efficacy | High-fat diet (HFD) mice (250 mg/kg, p.o. twice daily for 21 days) | Reverses glucose intolerance | [6] |
| High-fat diet (HFD) mice (250 mg/kg, p.o. twice daily for 21 days) | Decreased plasma glucose, hepatic triglycerides, diacylglycerides, and acyl-carnitines | [6] |
Experimental Protocols
In Vitro [14C]-Citrate Uptake Assay
This protocol is designed to measure the inhibitory effect of this compound on SLC13A5-mediated citrate uptake in a cellular context.
Materials:
-
HEK-293 cells transiently or stably expressing human SLC13A5
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
NaCl buffer (pH 7.5)
-
This compound stock solution (in DMSO)
-
[14C]-Citrate
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Culture: Plate HEK-293 cells expressing SLC13A5 in 24-well plates and grow to confluence.
-
Pre-incubation:
-
Wash the cells twice with NaCl buffer (pH 7.5).
-
Pre-incubate the cells for 30 minutes in NaCl buffer containing various concentrations of this compound or vehicle control (e.g., 0.1% DMSO).[3]
-
-
Initiation of Uptake:
-
Uptake Incubation: Incubate the cells for a defined period (e.g., 30 minutes) at 37°C.[3][7]
-
Termination of Uptake:
-
Aspirate the uptake solution.
-
Wash the cells rapidly three times with ice-cold NaCl buffer to remove extracellular radioactivity.
-
-
Cell Lysis and Measurement:
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
-
Transfer the cell lysate to scintillation vials.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the counts per minute (CPM) to the protein concentration of each well.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
In Vivo Glucose Tolerance Test (GTT) in Mice
This protocol assesses the effect of this compound on glucose metabolism in a mouse model.
Materials:
-
C57BL/6J mice
-
This compound formulation for oral administration
-
Glucose solution (e.g., 20% D-glucose in sterile saline)
-
Glucometer and test strips
-
Restraining device for mice
Procedure:
-
Animal Acclimatization and Dosing:
-
Acclimatize male C57BL/6J mice to the experimental conditions.
-
Administer this compound (e.g., 250 mg/kg) or vehicle control orally (p.o.) twice a day for a specified period (e.g., 21 days).[6]
-
-
Fasting: Fast the mice overnight (approximately 16-18 hours) before the GTT, with free access to water.[8]
-
Baseline Blood Glucose:
-
Gently restrain the mouse.
-
Obtain a baseline blood sample from the tail vein.
-
Measure the blood glucose concentration using a glucometer. This is the 0-minute time point.[9]
-
-
Glucose Administration:
-
Administer a bolus of glucose solution (e.g., 2 g/kg body weight) via intraperitoneal (IP) injection.[8]
-
-
Blood Glucose Monitoring:
-
Data Analysis:
-
Plot the blood glucose concentrations over time for both the this compound-treated and vehicle-treated groups.
-
Calculate the area under the curve (AUC) for each group to quantify the glucose tolerance.
-
Perform statistical analysis to determine the significance of the difference between the groups.
-
Measurement of Hepatic Triglycerides
This protocol describes the quantification of triglyceride content in the liver tissue of mice treated with this compound.
Materials:
-
Liver tissue samples from mice
-
Ethanolic KOH solution (2:1 ethanol: 30% potassium hydroxide)
-
Triglyceride quantification kit (colorimetric or fluorometric)
-
Homogenizer
Procedure:
-
Tissue Collection and Storage:
-
At the end of the treatment period, euthanize the mice and excise the liver.
-
Rinse the liver with ice-cold saline and blot dry.
-
Flash-freeze the liver tissue in liquid nitrogen and store at -80°C until analysis.[11]
-
-
Saponification:
-
Weigh a frozen piece of liver tissue (approximately 50-100 mg).
-
Add the tissue to an ethanolic KOH solution.
-
Incubate at 55°C overnight to lyse the tissue and hydrolyze the triglycerides into glycerol and free fatty acids.[11]
-
-
Glycerol Quantification:
-
Neutralize the solution with a suitable buffer.
-
Use a commercial triglyceride quantification kit to measure the glycerol content. These kits typically involve an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the amount of glycerol.
-
-
Data Analysis:
-
Calculate the triglyceride concentration based on a standard curve generated with known concentrations of glycerol or triglyceride standards.
-
Normalize the triglyceride content to the weight of the liver tissue used.
-
Compare the hepatic triglyceride levels between the this compound-treated and vehicle-treated groups and perform statistical analysis.
-
Visualizations
Signaling Pathway and Metabolic Impact of SLC13A5 Inhibition
Caption: Inhibition of SLC13A5 by this compound blocks citrate entry into hepatocytes, impacting downstream metabolic pathways.
Experimental Workflow for In Vitro [14C]-Citrate Uptake Assay
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and characterization of novel inhibitors of the sodium-coupled citrate transporter (NaCT or SLC13A5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The glucose tolerance test in mice: Sex, drugs and protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure and inhibition mechanism of the human citrate transporter NaCT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. mmpc.org [mmpc.org]
- 9. olac.berkeley.edu [olac.berkeley.edu]
- 10. Protocol for in vivo and ex vivo assessment of hyperglycemia and islet function in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Pharmacology of PF-06649298
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacology of PF-06649298, a small molecule inhibitor of the sodium-coupled citrate transporter, SLC13A5 (also known as NaCT). This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the relevant biological pathways and experimental workflows.
Core Mechanism of Action
This compound acts as a state-dependent allosteric inhibitor of the human SLC13A5 citrate transporter.[1] This means its inhibitory potency is influenced by the concentration of the natural substrate, citrate.[1] Rather than directly competing with citrate for the same binding site in a simple competitive manner, this compound binds to an allosteric site on the transporter.[1][2] This binding event stabilizes the transporter in a conformation that has a reduced affinity for citrate or is less efficient at translocation, thereby inhibiting the uptake of extracellular citrate into the cell.[3] In the absence of citrate, this compound has been observed to exhibit low-affinity substrate activity.[1]
The inhibition of SLC13A5 by this compound has significant implications for cellular metabolism. By blocking the entry of citrate, a key metabolic intermediate, this compound can modulate pathways such as glycolysis, de novo lipogenesis, and the tricarboxylic acid (TCA) cycle.[1][3][4] In the liver, this can lead to reduced lipid synthesis and improved metabolic outcomes, making SLC13A5 an attractive therapeutic target for conditions like type 2 diabetes and non-alcoholic fatty liver disease.[1]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified across various in vitro and in vivo models. The following tables summarize the key findings.
Table 1: In Vitro Inhibitory Activity of this compound
| Cell Line/System | Target | IC50 Value | Reference |
| Human Hepatocytes | SLC13A5 (NaCT) | 16.2 μM | [5][6] |
| HEK-293 cells expressing human NaCT | SLC13A5 (NaCT) | 408 nM | [5] |
| Mouse Hepatocytes | Slc13a5 (mNaCT) | 4.5 μM | [5] |
| HEK-293 cells expressing human NaDC1 | NaDC1 | >100 μM | [5] |
| HEK-293 cells expressing human NaDC3 | NaDC3 | >100 μM | [5] |
Table 2: In Vivo Effects of this compound
| Animal Model | Dosing Regimen | Key Findings | Reference |
| High-Fat Diet (HFD) Mice | 250 mg/kg, p.o. twice a day for 21 days | Reversed glucose intolerance; Decreased plasma glucose, hepatic triglycerides, diacylglycerides, and acyl-carnitines. | [5] |
| Mice | Not specified | Dose-dependent inhibition of [14C]citrate uptake in liver and kidney. | [7] |
Experimental Protocols
This section details the methodologies for key experiments cited in the characterization of this compound.
14C-Citrate Uptake Assay
This assay is fundamental to determining the inhibitory effect of this compound on SLC13A5 activity.
Objective: To quantify the inhibition of citrate transport into cells by this compound.
Methodology:
-
Cell Culture: HEK-293 cells are transiently or stably transfected with a plasmid encoding the human SLC13A5 transporter. Control cells are transfected with an empty vector. The cells are cultured in appropriate media until they reach a suitable confluency.
-
Inhibitor Pre-incubation: The cultured cells are washed with a pre-warmed assay buffer (e.g., 140 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES, pH 7.4). Following the wash, the cells are pre-incubated with varying concentrations of this compound in the assay buffer for a defined period (e.g., 15-30 minutes) at 37°C.[3][5]
-
Citrate Uptake: The inhibitor-containing buffer is removed, and a fresh buffer containing the same concentration of this compound along with a known concentration of [14C]-labeled citrate (e.g., 20 µM) and unlabeled citrate (to achieve the desired final concentration) is added to the cells.[3]
-
Incubation and Termination: The cells are incubated for a specific duration (e.g., 30 minutes) at 37°C to allow for citrate uptake.[3] The uptake is terminated by rapidly washing the cells with ice-cold assay buffer to remove extracellular radiolabel.
-
Cell Lysis and Scintillation Counting: The cells are lysed using a suitable lysis buffer. The radioactivity in the cell lysates is then measured using a liquid scintillation counter.
-
Data Analysis: The amount of [14C]-citrate uptake is normalized to the protein concentration in each sample. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Membrane Potential Assay
This electrophysiological technique provides insights into the transporter's function and its modulation by inhibitors.
Objective: To assess the effect of this compound on the membrane potential changes associated with SLC13A5-mediated citrate transport.
Methodology:
-
Cell Preparation: Cells expressing SLC13A5 are plated on appropriate cultureware for electrophysiological recordings.
-
Fluorescent Dye Loading: The cells are loaded with a membrane potential-sensitive fluorescent dye (e.g., a fluoVIVO probe).
-
Baseline Measurement: The baseline fluorescence is recorded before the addition of any compounds.
-
Compound Addition: this compound is added at various concentrations, and the change in fluorescence is monitored. Subsequently, citrate is added to initiate transport and the resulting change in membrane potential is measured.
-
Data Analysis: The change in fluorescence intensity reflects the change in membrane potential. The effect of this compound on the citrate-induced depolarization is quantified to determine its inhibitory activity.
In Vivo [14C]-Citrate Uptake in Mice
This protocol evaluates the ability of this compound to inhibit citrate uptake in a whole-animal model.
Objective: To determine the in vivo efficacy of this compound in inhibiting citrate uptake in target organs like the liver and kidney.
Methodology:
-
Animal Acclimatization: C57BL/6 mice are acclimatized to the laboratory conditions.
-
Compound Administration: this compound is administered to the mice via an appropriate route (e.g., oral gavage) at various doses. A vehicle control group is also included.
-
Radiotracer Injection: After a specific time following compound administration, the mice are injected with a bolus of [14C]-citrate, typically via the tail vein.
-
Tissue Collection: At a predetermined time point after the radiotracer injection, the animals are euthanized, and target organs (liver, kidney) are rapidly excised.
-
Sample Processing and Analysis: The tissues are homogenized, and the radioactivity is measured using a liquid scintillation counter. The amount of radioactivity is normalized to the tissue weight.
-
Data Analysis: The percentage of inhibition of [14C]-citrate uptake in the treated groups is calculated relative to the vehicle control group.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to the pharmacology of this compound.
Caption: Mechanism of this compound Allosteric Inhibition of SLC13A5.
References
- 1. State-Dependent Allosteric Inhibition of the Human SLC13A5 Citrate Transporter by Hydroxysuccinic Acids, this compound and PF-06761281 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and inhibition mechanism of the human citrate transporter NaCT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of the SLC13A5 Gene Transcription [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biocompare.com [biocompare.com]
- 7. Optimization of a Dicarboxylic Series for in Vivo Inhibition of Citrate Transport by the Solute Carrier 13 (SLC13) Family - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PF-06649298: Effects on Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06649298 is a small molecule inhibitor of the sodium-coupled citrate transporter (NaCT), encoded by the SLC13A5 gene. As a key transporter of extracellular citrate into cells, particularly hepatocytes, NaCT plays a crucial role in cellular energy metabolism. Inhibition of NaCT by this compound has demonstrated significant effects on metabolic pathways, including glucose and lipid metabolism, positioning it as a tool compound for research and a potential therapeutic agent for metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD). This document provides a comprehensive overview of the mechanism of action, effects on metabolic pathways, and experimental protocols related to this compound.
Introduction
Citrate is a central node in cellular metabolism. In the cytosol, it serves as a precursor for the synthesis of fatty acids and cholesterol, and also acts as an allosteric regulator of key glycolytic and gluconeogenic enzymes.[1][2] The sodium-coupled citrate transporter (NaCT or SLC13A5) facilitates the entry of citrate from the bloodstream into hepatocytes, thereby influencing intracellular citrate concentration and downstream metabolic processes.[1] Elevated NaCT expression has been observed in patients with obesity and NAFLD.[1] Consequently, inhibition of NaCT is being explored as a therapeutic strategy to ameliorate these conditions.[3][4]
This compound is a dicarboxylate compound identified as a specific inhibitor of NaCT.[5] It has been instrumental in elucidating the role of NaCT in metabolic regulation. This guide details the current understanding of this compound's mechanism and its impact on metabolic pathways, supported by quantitative data and detailed experimental methodologies.
Mechanism of Action
This compound acts as an allosteric, state-dependent inhibitor of the human SLC13A5 transporter.[3] This means its inhibitory potency is dependent on the concentration of citrate.[3] While initially thought to be a competitive inhibitor, further studies revealed a more complex mechanism of action.[1][3] It also exhibits low-affinity substrate activity in the absence of citrate.[3] The binding of this compound to NaCT is proposed to lock the transporter in an inward-facing conformation, preventing the release of sodium ions and arresting the transport cycle.[1]
Quantitative Data on the Effects of this compound
The inhibitory activity and metabolic effects of this compound have been quantified in various in vitro and in vivo models.
| Parameter | Model System | Value | Reference |
| IC₅₀ for NaCT Inhibition | HEK-293 cells expressing human NaCT | 408 nM | [6] |
| Human hepatocytes | 16.2 µM | [6][7] | |
| Mouse hepatocytes | 4.5 µM | [6] | |
| Selectivity | NaDC1 (dicarboxylate transporter) | >100 µM | [6] |
| NaDC3 (dicarboxylate transporter) | >100 µM | [6] | |
| In Vivo Efficacy (High-Fat Diet Mice) | Dosing Regimen | 250 mg/kg, p.o., twice daily for 21 days | [6] |
| Effect on Glucose Intolerance | Complete reversal | [4][6] | |
| Effect on Plasma Glucose | Decreased | [6] | |
| Effect on Hepatic Triglycerides | Decreased | [6] | |
| Effect on Hepatic Diacylglycerides | Decreased | [6] | |
| Effect on Hepatic Acyl-carnitines | Decreased | [6] |
Effects on Metabolic Pathways
By inhibiting the uptake of extracellular citrate into hepatocytes, this compound instigates a cascade of changes in intracellular metabolic pathways.
Lipid Metabolism
Cytosolic citrate is a primary substrate for de novo lipogenesis (DNL). It is converted to acetyl-CoA by ATP-citrate lyase (ACLY), which is the initial committed step in fatty acid synthesis.[2] By reducing the intracellular citrate pool, this compound is expected to decrease the rate of DNL. This is consistent with the observed reduction in hepatic triglycerides and diacylglycerides in animal models treated with the compound.[6]
Glucose Metabolism
Citrate is a well-known allosteric inhibitor of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis.[2] A decrease in cytosolic citrate levels, as induced by this compound, would be expected to disinhibit PFK-1, potentially increasing the rate of glycolysis. However, the overall effect on glucose homeostasis is more complex. In vivo studies have shown that this compound reverses glucose intolerance and decreases plasma glucose in mice fed a high-fat diet.[4][6] This suggests that the downstream effects of reduced hepatic lipid accumulation and potentially altered hepatic insulin sensitivity play a more dominant role in the observed phenotype.
Figure 1: Simplified signaling pathway of this compound's effect on hepatic metabolism.
Experimental Protocols
In Vitro [¹⁴C]-Citrate Uptake Assay
This assay is used to determine the inhibitory potency of compounds on NaCT-mediated citrate transport in cells.
Materials:
-
HEK-293 cells transfected with human SLC13A5, or primary human/mouse hepatocytes.
-
Assay buffer: 140 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES, pH 7.4.[1]
-
[¹⁴C]-citrate.
-
This compound or other test compounds.
-
Scintillation fluid and counter.
Protocol:
-
Plate cells in a suitable multi-well format and grow to confluence.
-
Wash the cells with the assay buffer.[1]
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 0-100 µM) in the assay buffer for a defined period (e.g., 15-30 minutes).[1][6]
-
Remove the pre-incubation solution and add the assay buffer containing the same concentration of this compound and a fixed concentration of [¹⁴C]-citrate (e.g., 20 µM) mixed with unlabeled citrate (e.g., to a total of 500 µM).[1]
-
Incubate for a specific duration (e.g., 30 minutes) at 37°C.[1]
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Calculate the IC₅₀ value by fitting the data to a dose-response curve.
Figure 2: Experimental workflow for the in vitro [¹⁴C]-citrate uptake assay.
In Vivo Efficacy Study in a Diet-Induced Obesity Mouse Model
This protocol outlines a typical study to evaluate the in vivo metabolic effects of this compound.
Animals and Diet:
-
Male C57BL/6J mice.
-
High-fat diet (HFD) to induce obesity and glucose intolerance.
Experimental Groups:
-
Vehicle control group on HFD.
-
This compound treated group on HFD.
Protocol:
-
Induce obesity and glucose intolerance by feeding mice a high-fat diet for a specified period (e.g., 8-12 weeks).
-
Administer this compound (e.g., 250 mg/kg) or vehicle orally (p.o.) twice daily for a set duration (e.g., 21 days).[6]
-
Monitor body weight and food intake regularly.
-
At the end of the treatment period, perform metabolic assessments such as:
-
Glucose Tolerance Test (GTT): Fast mice overnight, administer a glucose bolus, and measure blood glucose at various time points.
-
Plasma Analysis: Collect blood to measure plasma levels of glucose, insulin, and lipids.
-
-
At the end of the study, euthanize the animals and collect tissues (e.g., liver) for further analysis.
-
Hepatic Lipid Analysis: Quantify hepatic triglyceride, diacylglyceride, and acyl-carnitine levels.[6]
Figure 3: Logical relationship of an in vivo efficacy study workflow.
Conclusion
This compound is a valuable pharmacological tool for studying the role of the NaCT transporter in metabolic regulation. Its ability to inhibit hepatic citrate uptake leads to significant downstream effects on both lipid and glucose metabolism. The data gathered from studies using this compound support the hypothesis that inhibiting NaCT is a viable strategy for the treatment of metabolic diseases. Further research and development of more potent and selective NaCT inhibitors are warranted.
References
- 1. Structure and inhibition mechanism of the human citrate transporter NaCT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mapping the Metabolic Niche of Citrate Metabolism and SLC13A5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. State-Dependent Allosteric Inhibition of the Human SLC13A5 Citrate Transporter by Hydroxysuccinic Acids, this compound and PF-06761281 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic basis of solute carrier transporters in treatment of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biocompare.com [biocompare.com]
for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Early-Stage Research of PF-066492-98
This technical guide provides a comprehensive overview of the early-stage research on PF-06649298, a selective inhibitor of the sodium-coupled citrate transporter (NaCT), also known as SLC13A5. The document consolidates available preclinical data, details key experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
Introduction
This compound is a small molecule inhibitor of the sodium-coupled citrate transporter (NaCT or SLC13A5)[1][2]. NaCT is primarily expressed in the liver, brain, and testes and is responsible for transporting citrate from the blood into cells[3][4]. In the liver, intracellular citrate is a key metabolic precursor for the synthesis of fatty acids and cholesterol. By inhibiting NaCT, this compound reduces the uptake of citrate into hepatocytes, which has been proposed as a therapeutic strategy for metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD)[5][6]. Early research has focused on characterizing its mechanism of action, in vitro potency and selectivity, and in vivo efficacy in animal models of metabolic disease.
Mechanism of Action
This compound acts as a state-dependent, allosteric inhibitor of the human SLC13A5 citrate transporter[5]. While initially thought to be a competitive inhibitor, further studies revealed that its inhibitory potency is dependent on the concentration of citrate, suggesting an allosteric mechanism[5][7]. Structural studies have shown that this compound binds to a site that overlaps with the citrate binding site but also interacts with the scaffold domain of the transporter, thereby locking it in an inward-facing conformation and preventing the transport cycle[8][9]. This inhibition is selective for NaCT over the related dicarboxylate transporters NaDC1 and NaDC3[1].
Signaling Pathway of Citrate Metabolism and NaCT Inhibition
The transport of citrate into the cell via NaCT is a critical step in cellular metabolism. Once inside the cytoplasm, citrate serves as a primary substrate for ATP-citrate lyase (ACLY), which converts it into acetyl-CoA. This acetyl-CoA is a fundamental building block for the synthesis of fatty acids and cholesterol. Furthermore, cytoplasmic citrate allosterically inhibits phosphofructokinase-1 (PFK-1), a key regulatory enzyme in glycolysis. By blocking NaCT, this compound reduces the intracellular citrate concentration, leading to decreased lipogenesis and a potential disinhibition of glycolysis.
Quantitative Data
The following tables summarize the in vitro potency and selectivity of this compound from various studies.
In Vitro Potency of this compound
| Cell Line | Species | Assay Type | IC50 | Reference |
| HEK-293 cells expressing NaCT | Human | [¹⁴C]-Citrate Uptake | 408 nM | [1] |
| Human hepatocytes | Human | [¹⁴C]-Citrate Uptake | 16.2 µM | [1][2] |
| Mouse hepatocytes | Mouse | [¹⁴C]-Citrate Uptake | 4.5 µM | [1] |
In Vitro Selectivity of this compound
| Transporter | Cell Line | Species | Assay Type | IC50 | Reference |
| NaDC1 | HEK-293 cells | Human | [¹⁴C]-Succinate Uptake | >100 µM | [1] |
| NaDC3 | HEK-293 cells | Human | [¹⁴C]-Succinate Uptake | >100 µM | [1] |
Experimental Protocols
This section details the methodologies for key experiments cited in the early-stage research of this compound.
[¹⁴C]-Citrate Uptake Assay in HEK-293 Cells
This assay is used to determine the inhibitory potency of compounds on the NaCT transporter.
Cell Line:
-
HEK-293 cells stably overexpressing human SLC13A5 (HEKNaCT)[10].
Materials:
-
Assay Buffer: 142 mM NaCl, 5 mM KCl, 1.2 mM MgSO₄, 1.5 mM CaCl₂, 5 mM glucose, and 25 mM HEPES, pH 7.4[10].
-
Radiolabeled Citrate: [¹⁴C]-citric acid[10].
-
Cold Citric Acid[10].
-
Test Compound: this compound.
-
384-well Cytostar-T plates[10].
Procedure:
-
HEKNaCT cells are harvested, washed, and resuspended in the assay buffer to a concentration of 2 x 10⁶ viable cells/mL[10].
-
20 µL of the cell suspension is added to each well of a 384-well plate[10].
-
5 µL of the test compound (at 10x the final desired concentration) is added to the wells[10].
-
The plate is incubated at 37°C for approximately 30 minutes[10].
-
25 µL of a solution containing 300 µM citric acid (16 µM [¹⁴C]-citric acid and 284 µM cold citric acid) is added to each well to achieve a final concentration of 150 µM citric acid[10].
-
The uptake of radioactivity is monitored over time using a suitable plate reader[10].
-
IC50 values are calculated from the dose-response curves.
In Vivo Efficacy in High-Fat Diet (HFD) Induced Obese Mice
This model is used to assess the effect of this compound on metabolic parameters in a disease-relevant context.
Animal Model:
-
Mice (e.g., C57BL/6J) are fed a high-fat diet (e.g., 45-60% kcal from fat) for a specified period (e.g., 21 days) to induce obesity and glucose intolerance[1].
Dosing:
-
This compound is administered orally (p.o.) at a specified dose and frequency (e.g., 250 mg/kg, twice a day)[1].
Outcome Measures:
-
Glucose Tolerance: Oral Glucose Tolerance Test (OGTT) is performed to assess improvements in glucose disposal[1].
-
Plasma and Liver Lipids: Plasma glucose, hepatic triglycerides, diacylglycerides, and acyl-carnitines are measured at the end of the study[1].
Procedure for Triglyceride Measurement:
-
A small amount of liver tissue (e.g., 50 mg) is collected[11].
-
Total lipids are extracted using an organic solvent mixture (e.g., hexane and isopropanol)[11].
-
The extracted lipids are emulsified by sonication in a buffer[11].
-
Triglyceride concentrations in the resulting emulsion are determined using commercial enzymatic kits[11].
In Vivo Pharmacodynamics and Efficacy
In a study using a high-fat diet (HFD) induced obese mouse model, oral administration of this compound at 250 mg/kg twice daily for 21 days demonstrated significant metabolic benefits. The treatment reversed glucose intolerance and led to a decrease in plasma glucose, as well as reductions in hepatic triglycerides, diacylglycerides, and acyl-carnitines[1]. These findings support the hypothesis that inhibiting hepatic citrate uptake can improve metabolic homeostasis in a model of diet-induced obesity.
Logical Relationship of NaCT Inhibition and In Vivo Effects
The inhibition of NaCT by this compound initiates a cascade of events that ultimately lead to the observed therapeutic effects in vivo. This logical flow is depicted in the diagram below.
Conclusion
The early-stage research on this compound has established it as a potent and selective inhibitor of the sodium-coupled citrate transporter, NaCT. The mechanism of action involves allosteric inhibition of the transporter, leading to a reduction in hepatic citrate uptake. This, in turn, modulates key metabolic pathways, including lipogenesis and glucose metabolism. Preclinical studies in animal models of diet-induced obesity have demonstrated the potential of this mechanism to improve metabolic parameters. Further research and clinical development will be necessary to ascertain the therapeutic utility of NaCT inhibition in human metabolic diseases.
References
- 1. Measuring liver triglyceride content in mice: non-invasive magnetic resonance methods as an alternative to histopathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pardon Our Interruption [opnme.com]
- 5. mmpc.org [mmpc.org]
- 6. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Large-scale experimental assessment of variant effects on the structure and function of the citrate transporter SLC13A5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure and inhibition mechanism of the human citrate transporter NaCT - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and characterization of novel inhibitors of the sodium-coupled citrate transporter (NaCT or SLC13A5) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A procedure for measuring triacylglyceride and cholesterol content using a small amount of tissue [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of PF-06649298: A Technical Guide for Researchers
An In-depth Analysis of a Novel SLC13A5 Inhibitor for Metabolic Disease Research
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of PF-06649298, a potent and selective inhibitor of the sodium-coupled citrate transporter (NaCT), also known as Solute Carrier Family 13 Member 5 (SLC13A5). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting citrate transport for metabolic diseases.
Introduction to this compound and its Target, SLC13A5
Citrate is a central node in cellular metabolism, linking carbohydrate and lipid metabolism. The transport of extracellular citrate into cells is primarily mediated by NaCT (SLC13A5), a sodium-dependent transporter highly expressed in the liver, brain, and testes. Inhibition of NaCT has emerged as a promising therapeutic strategy for metabolic disorders such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD) by reducing the intracellular citrate pool available for lipogenesis.
This compound is a novel dicarboxylate molecule identified as a potent and selective inhibitor of NaCT.[1] It has been shown to effectively block citrate uptake in vitro and in vivo, leading to improvements in metabolic parameters in preclinical models.[2] The mechanism of action of this compound is complex, with evidence suggesting both competitive and allosteric, state-dependent inhibition of the transporter.[1]
Structure-Activity Relationship (SAR) of this compound Analogs
The following tables summarize the structure-activity relationship of this compound and its analogs, focusing on modifications to the core hydroxysuccinic acid scaffold and their impact on inhibitory potency against human NaCT (hNaCT). The data is compiled from the foundational work by Huard et al. on the discovery and optimization of this dicarboxylic acid series.[1][2]
Table 1: Impact of Stereochemistry and Core Modifications on hNaCT Inhibition
| Compound | Structure | hNaCT IC50 (µM) |
| This compound (1a) | (R)-2-((4-isobutylphenyl)carbamoyl)-2-hydroxyethanesulfonic acid | 0.80 |
| Enantiomer of 1a | (S)-2-((4-isobutylphenyl)carbamoyl)-2-hydroxyethanesulfonic acid | > 100 |
| Racemic Mixture | Racemic 2-((4-isobutylphenyl)carbamoyl)-2-hydroxyethanesulfonic acid | 1.5 |
Data suggests that the (R)-stereochemistry at the hydroxyl-bearing carbon is crucial for potent inhibition.
Table 2: SAR of the Phenyl Ring Substituent
| Compound | R Group on Phenyl Ring | hNaCT IC50 (µM) |
| 1a (this compound) | 4-isobutyl | 0.80 |
| Analog 1b | 4-tert-butyl | 1.2 |
| Analog 1c | 4-propyl | 2.5 |
| Analog 1d | 4-H | > 100 |
| Analog 1e | 4-methoxy | 25 |
| Analog 1f | 3-isobutyl | 3.1 |
These results indicate a preference for a bulky, lipophilic substituent at the 4-position of the phenyl ring.
Table 3: Optimization Leading to PF-06761281
| Compound | Structure Modification from this compound | hNaCT IC50 (µM) |
| This compound (1a) | - | 0.80 |
| PF-06761281 (4a) | Phenyl ring replaced with a pyridine ring | 0.21 |
The replacement of the phenyl ring with a pyridine ring in PF-06761281 led to a significant improvement in inhibitory potency.[2]
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound and its analogs are provided below.
14C-Citrate Uptake Assay
This assay is the primary method for quantifying the inhibitory effect of compounds on NaCT-mediated citrate transport.
Materials:
-
HEK293 cells stably expressing human NaCT (hNaCT)
-
[14C]-Citrate
-
Assay Buffer: 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 0.8 mM MgSO4, 5 mM glucose, 25 mM HEPES, pH 7.4
-
Wash Buffer: Ice-cold Assay Buffer
-
Scintillation fluid
-
96-well microplates
Procedure:
-
Seed hNaCT-expressing HEK293 cells in 96-well plates and grow to confluence.
-
On the day of the assay, wash the cells twice with Assay Buffer.
-
Pre-incubate the cells with various concentrations of the test compound (e.g., this compound) in Assay Buffer for 15-30 minutes at 37°C.
-
Initiate citrate uptake by adding a solution containing [14C]-citrate (final concentration ~2-10 µM) and the test compound at the same concentration as the pre-incubation step.
-
Allow the uptake to proceed for a defined period (e.g., 10-30 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold Wash Buffer.
-
Lyse the cells with a suitable lysis buffer.
-
Add scintillation fluid to the cell lysates and quantify the amount of [14C]-citrate taken up by the cells using a scintillation counter.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.
Membrane Potential Assay
This assay assesses the electrogenic nature of NaCT and the effect of inhibitors on the transporter's ability to alter the cell's membrane potential.
Materials:
-
HEK293 cells expressing hNaCT
-
Fluorescent membrane potential-sensitive dye (e.g., from a FLIPR Membrane Potential Assay Kit)
-
Assay Buffer (as above)
-
FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument
Procedure:
-
Plate hNaCT-expressing HEK293 cells in a 96- or 384-well black-walled, clear-bottom plate.
-
Load the cells with a membrane potential-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
Place the plate in the FLIPR instrument and measure the baseline fluorescence.
-
Add the test compound at various concentrations and incubate for a short period (e.g., 5-15 minutes).
-
Initiate the transport by adding a solution of citrate.
-
Monitor the change in fluorescence in real-time. An influx of positive charge (3 Na+ and 1 citrate2-) will cause membrane depolarization, leading to a change in the dye's fluorescence.
-
Analyze the data to determine the effect of the inhibitor on the citrate-induced change in membrane potential.
Electrophysiology (Two-Electrode Voltage Clamp)
This technique provides a direct measure of the currents generated by the movement of ions through NaCT and is used to characterize the mechanism of inhibition.
Materials:
-
Xenopus laevis oocytes
-
cRNA for hNaCT
-
Two-electrode voltage clamp setup
-
Recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5)
Procedure:
-
Inject Xenopus oocytes with cRNA encoding hNaCT.
-
Incubate the oocytes for 2-5 days to allow for protein expression.
-
Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording).
-
Clamp the oocyte membrane potential at a holding potential (e.g., -50 mV).
-
Perfuse the oocyte with the recording solution.
-
Apply citrate to the oocyte to elicit an inward current, which is a direct measure of NaCT activity.
-
To test for inhibition, co-apply the test compound with citrate or pre-apply the compound before the citrate application.
-
Record the changes in the citrate-induced current in the presence of the inhibitor.
-
Analyze the current traces to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the voltage dependence of the inhibition.
Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: Signaling pathway of citrate transport and its metabolic fate.
Caption: General experimental workflow for the development of NaCT inhibitors.
Conclusion
This compound represents a significant advancement in the development of selective inhibitors for the sodium-coupled citrate transporter, SLC13A5. The structure-activity relationship studies have revealed key structural features necessary for potent inhibition, particularly the (R)-stereochemistry of the hydroxysuccinic acid core and the presence of a bulky, lipophilic substituent on the phenyl ring. The optimization of this series, leading to more potent compounds like PF-06761281, highlights the potential for further refinement of this chemical scaffold. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of NaCT inhibitors and their therapeutic applications in metabolic diseases.
References
PF-06649298's impact on cellular metabolism
An In-Depth Technical Guide to the Impact of PF-06649298 on Cellular Metabolism
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound is a small molecule inhibitor targeting the sodium-coupled citrate transporter (NaCT), encoded by the gene SLC13A5. By blocking the entry of extracellular citrate into cells, particularly hepatocytes, this compound initiates a cascade of significant shifts in core metabolic pathways. Cytosolic citrate is a critical regulator, acting as a precursor for lipid synthesis and an allosteric modulator of glucose metabolism. Consequently, inhibition of its transport reduces lipogenesis, alleviates feedback inhibition on glycolysis, and is being investigated as a therapeutic strategy for metabolic diseases such as Type 2 diabetes, fatty liver disease, and hyperlipidemia. This document provides a detailed overview of the mechanism of action of this compound, its quantitative effects, the experimental protocols used for its characterization, and its downstream impact on cellular metabolism.
Mechanism of Action of this compound
This compound functions as a potent and selective inhibitor of the SLC13A5 transporter, which is responsible for importing citrate from the bloodstream into the cytoplasm of cells.[1][2] Unlike competitive inhibitors that directly block the substrate-binding site, this compound is characterized as an allosteric, state-dependent inhibitor.[3] This means its binding affinity and inhibitory potency are influenced by the conformational state of the transporter and are highly dependent on the ambient citrate concentration.[3][4] By binding to an allosteric site, it locks the transporter in a state that prevents the translocation of citrate, effectively reducing the intracellular pool of cytosolic citrate derived from extracellular sources.[5]
Quantitative Data: Inhibitory Potency and In Vivo Efficacy
The inhibitory activity of this compound has been quantified across various cell types and species. The compound demonstrates high selectivity for NaCT over other dicarboxylate transporters like NaDC1 and NaDC3.[1] In vivo studies have further demonstrated its potential to reverse metabolic dysregulation.
Table 1: In Vitro Inhibitory Potency of this compound
| Cell Line / System | Target | IC₅₀ Value | Reference |
| HEK-293 Cells (expressing human NaCT) | SLC13A5 (NaCT) | 408 nM | [1] |
| Human Hepatocytes | SLC13A5 (NaCT) | 16.2 µM | [1][2] |
| Mouse Hepatocytes | Slc13a5 (NaCT) | 4.5 µM | [1] |
| HEK-293 Cells (expressing human NaDC1) | SLC13A1 (NaDC1) | > 100 µM | [1] |
| HEK-293 Cells (expressing human NaDC3) | SLC13A3 (NaDC3) | > 100 µM | [1] |
Table 2: In Vivo Metabolic Effects of this compound in High-Fat Diet (HFD) Mice
| Parameter | Treatment Group | Outcome | Reference |
| Glucose Tolerance | HFD Mice + this compound (250 mg/kg, p.o., twice daily, 21 days) | Complete reversal of glucose intolerance | [1] |
| Plasma Glucose | HFD Mice + this compound | Decreased | [1] |
| Hepatic Triglycerides | HFD Mice + this compound | Decreased | [1] |
| Hepatic Diacylglycerides | HFD Mice + this compound | Decreased | [1] |
| Hepatic Acyl-carnitines | HFD Mice + this compound | Decreased | [1] |
Impact on Core Metabolic Pathways
The reduction of cytosolic citrate by this compound has profound and interconnected effects on glycolysis, gluconeogenesis, and lipid metabolism.
De Novo Lipogenesis (DNL)
Cytosolic citrate is the primary source of acetyl-CoA for the synthesis of fatty acids and cholesterol.[4] The enzyme ATP-citrate lyase (ACLY) cleaves citrate into acetyl-CoA and oxaloacetate.[6] By limiting the availability of this crucial precursor, this compound directly inhibits the DNL pathway. This reduction in lipid synthesis is a key therapeutic goal in conditions like non-alcoholic fatty liver disease (NAFLD) and hyperlipidemia.
Glycolysis and Gluconeogenesis
Citrate is a key allosteric inhibitor of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in the glycolytic pathway.[4][5] High levels of cytosolic citrate signal an energy-replete state, thereby slowing down glucose breakdown. By inhibiting citrate import, this compound reduces intracellular citrate concentrations, which relieves this feedback inhibition on PFK-1 and can potentially increase the rate of glycolysis.[4] Conversely, citrate activates fructose-1,6-bisphosphatase, an enzyme involved in gluconeogenesis.[4] Therefore, inhibiting citrate uptake may also suppress hepatic glucose production.
Fatty Acid Oxidation
The acetyl-CoA derived from citrate is converted to malonyl-CoA, a potent inhibitor of carnitine-palmitoyl transferase-1 (CPT-1). CPT-1 is the gateway for long-chain fatty acids to enter the mitochondria for β-oxidation. By reducing cytosolic citrate and subsequently malonyl-CoA levels, this compound disinhibits CPT-1, thereby promoting the oxidation of fatty acids.[4] This shift from lipid storage to lipid burning is beneficial for treating obesity and related metabolic disorders.
Experimental Protocols
The characterization of this compound and its metabolic impact relies on several key experimental methodologies.
¹⁴C-Citrate Uptake Assay
This assay directly measures the function of the SLC13A5 transporter and its inhibition.
-
Objective: To quantify the uptake of citrate into cells and determine the IC₅₀ of an inhibitor.
-
Methodology:
-
Cell Culture: HEK-293 cells stably expressing human SLC13A5, or primary hepatocytes, are cultured in appropriate plates.
-
Pre-incubation: Cells are washed with a sodium-containing buffer. Test compounds (e.g., this compound at various concentrations) are added and pre-incubated for a defined period (e.g., 30 minutes).[1]
-
Initiation of Uptake: A solution containing a known concentration of [¹⁴C]-labeled citrate is added to initiate the transport process.
-
Termination: After a short incubation period (e.g., 5-10 minutes), the uptake is terminated by rapidly washing the cells with an ice-cold stop buffer to remove extracellular radioactivity.
-
Lysis and Scintillation Counting: Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The amount of internalized ¹⁴C-citrate is calculated and plotted against the inhibitor concentration to determine the IC₅₀ value.
-
Membrane Potential Assay and Electrophysiology
These techniques were used to elucidate the allosteric, state-dependent mechanism of inhibition.[3] They measure changes in the cell's membrane potential that occur upon transporter activity. The binding of sodium and citrate by SLC13A5 is an electrogenic process, creating a current that can be measured. The modulation of this current by this compound under varying citrate concentrations provides insight into its mechanism of action.
Conclusion and Therapeutic Implications
This compound exerts a powerful influence on cellular metabolism by targeting a central control point: the transport of extracellular citrate. By inhibiting SLC13A5, it effectively reduces the raw material for de novo lipogenesis while simultaneously promoting glycolysis and fatty acid oxidation. This multi-pronged metabolic shift holds significant therapeutic promise for a range of disorders characterized by metabolic dysregulation, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease. The detailed understanding of its mechanism and quantitative effects provides a solid foundation for the continued development of SLC13A5 inhibitors as a novel class of metabolic therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocompare.com [biocompare.com]
- 3. State-Dependent Allosteric Inhibition of the Human SLC13A5 Citrate Transporter by Hydroxysuccinic Acids, this compound and PF-06761281 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and inhibition mechanism of the human citrate transporter NaCT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mapping the Metabolic Niche of Citrate Metabolism and SLC13A5 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for PF-06649298 Administration in Rodents: A Comprehensive Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the administration of PF-06649298, a potent and selective inhibitor of the sodium-coupled citrate transporter (NaCT or SLC13A5), in rodent models. The protocols outlined herein are compiled from published preclinical studies and are intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of this compound in metabolic diseases. This guide includes information on dosing, administration routes, and vehicle formulation, alongside pharmacokinetic and toxicological data. Visual aids in the form of diagrams are provided to illustrate key experimental workflows and the compound's mechanism of action.
Introduction
This compound is a small molecule inhibitor of the SLC13A5 transporter, which is primarily expressed in the liver and plays a crucial role in the uptake of extracellular citrate into hepatocytes.[1] By inhibiting this transporter, this compound effectively blocks a key step in de novo lipogenesis and hepatic glucose production, making it a promising therapeutic candidate for metabolic disorders such as type 2 diabetes and non-alcoholic fatty liver disease.[1] Preclinical studies in rodent models, particularly in high-fat diet-induced obese mice, have demonstrated the efficacy of this compound in improving glucose tolerance and reducing hepatic lipid accumulation.[1][2]
Mechanism of Action
This compound functions as a state-dependent, allosteric inhibitor of the SLC13A5 transporter. Its inhibitory action is complex, involving binding to the citrate binding site within the transporter in its inward-facing conformation. This binding event is thought to lock the transporter in a state that prevents the release of sodium ions and the subsequent conformational change required for citrate transport into the cell. This ultimately leads to a reduction in intracellular citrate levels in hepatocytes, thereby impacting downstream metabolic pathways.
Experimental Protocols
The following protocols are based on methodologies reported in peer-reviewed literature for the in vivo administration of this compound in mice.
Animal Models
The most commonly utilized rodent model for evaluating the efficacy of this compound is the high-fat diet (HFD)-fed C57BL/6J mouse.[1][2] This model recapitulates key features of human metabolic syndrome, including obesity, insulin resistance, and hepatic steatosis.
Formulation and Dosing
3.2.1. Vehicle Preparation
While the specific vehicle used in the primary published studies is not explicitly detailed, a common and appropriate vehicle for oral gavage of similar compounds in rodents is a suspension in 0.5% (w/v) methylcellulose in water.
Protocol for Vehicle Preparation (0.5% Methylcellulose):
-
Heat a volume of purified water (e.g., 50 mL) to 60-80°C.
-
Weigh the required amount of methylcellulose (e.g., 0.5 g for 100 mL total volume).
-
While stirring vigorously, slowly add the methylcellulose powder to the heated water.
-
Continue stirring until the powder is fully dispersed.
-
Remove the solution from the heat and add the remaining volume of cold purified water (e.g., 50 mL) while continuing to stir.
-
Stir the solution in a cold water bath until it becomes clear and viscous.
-
Store the prepared vehicle at 2-8°C.
3.2.2. This compound Formulation
Protocol for this compound Suspension Preparation:
-
Weigh the required amount of this compound powder based on the desired concentration and the total volume needed for the study cohort.
-
Levigate the powder with a small amount of the 0.5% methylcellulose vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a homogenous suspension.
-
Prepare the suspension fresh daily before administration.
Administration
Protocol for Oral Gavage Administration:
-
Accurately weigh each mouse to determine the precise volume of the this compound suspension to be administered.
-
Gently restrain the mouse, ensuring minimal stress.
-
Use a proper-sized, ball-tipped gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the suspension directly into the stomach.
-
Monitor the animal for any signs of distress post-administration.
Quantitative Data
The following tables summarize the available quantitative data for this compound from preclinical rodent studies.
In Vivo Efficacy in High-Fat Diet-Fed Mice
| Parameter | Dosage | Duration | Outcome | Reference |
| Plasma Glucose | 250 mg/kg, twice daily (p.o.) | 21 days | Decreased plasma glucose levels. | [2] |
| Hepatic Triglycerides | 250 mg/kg, twice daily (p.o.) | 21 days | Decreased hepatic triglyceride concentrations. | [2] |
| Glucose Intolerance | 250 mg/kg, twice daily (p.o.) | 21 days | Completely reversed glucose intolerance. | [2] |
Pharmacokinetic Parameters (Data not explicitly available in a tabular format in the reviewed literature)
Toxicology Data (Data not explicitly available in a tabular format in the reviewed literature)
Comprehensive toxicology data, including LD50 and No-Observed-Adverse-Effect-Level (NOAEL), for this compound in rodents have not been published in the reviewed literature. It is imperative for researchers to conduct appropriate safety and toxicology studies in accordance with regulatory guidelines before proceeding to more advanced preclinical and clinical development.
Conclusion
This compound has demonstrated significant therapeutic potential in preclinical rodent models of metabolic disease. The protocols and data presented in this document provide a foundational framework for researchers to design and execute in vivo studies with this compound. However, it is crucial to note the current gaps in publicly available information regarding the specific vehicle used in key studies, as well as comprehensive pharmacokinetic and toxicology data. Investigators are strongly encouraged to perform their own validation and characterization studies to ensure the reproducibility and safety of their research.
References
Application Notes and Protocols for PF-06649298, a Potent SLC13A5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06649298 is a small molecule inhibitor of the sodium-coupled citrate transporter (NaCT), also known as solute carrier family 13 member 5 (SLC13A5).[1][2] This transporter is responsible for the uptake of extracellular citrate into cells, particularly in the liver and brain.[3][4] Inhibition of SLC13A5 has emerged as a potential therapeutic strategy for metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease, as well as certain neurological disorders.[4][5] this compound has been characterized as a potent and selective inhibitor suitable for both in vitro and in vivo studies.[2] These application notes provide detailed information on the solubility of this compound and protocols for its preparation and use in common assays.
Data Presentation
Solubility of this compound
| Solvent | Concentration | Comments |
| DMSO | 100 mg/mL (339.74 mM) | Ultrasonic assistance may be required. It is recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic.[1] |
| Aqueous Buffers | High | Described as having "excellent aqueous solubility".[2] Specific maximum concentrations in buffers like PBS or Tris-HCl are not detailed in available literature, but its polar dicarboxylate nature contributes to this property.[2] |
Signaling Pathway
The primary molecular target of this compound is the sodium-coupled citrate transporter (SLC13A5). By inhibiting this transporter, this compound blocks the entry of extracellular citrate into the cytoplasm. Cytosolic citrate is a key metabolic intermediate that links glycolysis and lipogenesis. It serves as a precursor for acetyl-CoA, which is essential for fatty acid and cholesterol biosynthesis. Additionally, citrate acts as an allosteric regulator of key enzymes in glucose metabolism, such as phosphofructokinase-1 (PFK-1). Therefore, inhibition of SLC13A5 by this compound can lead to a reduction in hepatic lipid synthesis and may modulate glucose metabolism.[5][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and characterization of novel inhibitors of the sodium-coupled citrate transporter (NaCT or SLC13A5) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasma Membrane Na+-Coupled Citrate Transporter (SLC13A5) and Neonatal Epileptic Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of the SLC13A5 Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. State-Dependent Allosteric Inhibition of the Human SLC13A5 Citrate Transporter by Hydroxysuccinic Acids, this compound and PF-06761281 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure and inhibition mechanism of the human citrate transporter NaCT - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Studying Citrate Uptake in Hepatocytes Using PF-06649298
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citrate is a pivotal metabolic intermediate, central to the regulation of glycolysis, gluconeogenesis, and lipogenesis within hepatocytes.[1] The transport of extracellular citrate into these liver cells is primarily mediated by the sodium-coupled citrate transporter (NaCT), encoded by the SLC13A5 gene.[2][3] Dysregulation of citrate transport is implicated in various metabolic disorders, including non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes, making NaCT a compelling therapeutic target.[4][5]
PF-06649298 is a potent and selective inhibitor of NaCT, making it an invaluable tool for investigating the role of citrate uptake in hepatocyte metabolism and for the development of novel therapeutics.[5][6] These application notes provide detailed protocols and data for utilizing this compound to study citrate transport in hepatocytes.
Mechanism of Action
This compound acts as an allosteric, state-dependent inhibitor of the human SLC13A5 citrate transporter.[7] Its inhibitory potency is influenced by the concentration of citrate.[7] While some studies suggest a competitive inhibition mechanism, others point towards an allosteric mode of action where the inhibitor's binding is dependent on the transporter's conformational state.[8][9] Further kinetic studies are required to fully elucidate the precise mechanism.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Type | Assay | Endpoint | This compound IC₅₀ | Reference |
| Human Hepatocytes | [¹⁴C]-Citrate Uptake | Inhibition of Citrate Transport | 16.2 µM | [6] |
| Mouse Hepatocytes | [¹⁴C]-Citrate Uptake | Inhibition of Citrate Transport | 4.5 µM | [6] |
| HEK293 cells expressing human NaCT | [¹⁴C]-Citrate Uptake | Inhibition of Citrate Transport | 408 nM | [6] |
| HEK293 cells expressing human NaDC1 | [¹⁴C]-Citrate Uptake | Inhibition of Citrate Transport | >100 µM | [6] |
| HEK293 cells expressing human NaDC3 | [¹⁴C]-Citrate Uptake | Inhibition of Citrate Transport | >100 µM | [6] |
Table 2: Kinetic Parameters of Citrate Transport in Hepatocytes
| Cell Type | Transporter | Substrate | Kₘ | Vₘₐₓ | Reference |
| HepG2 Cells | NaCT | Citrate | 5.12 mM | 106 nmol/mg protein/30 min | [7] |
| Human Hepatocytes (Primary) | SLC13A5 | Citrate | ~600 µM | Not Reported | [1][6] |
Note: Definitive experimental data on the effect of this compound on the Kₘ and Vₘₐₓ of citrate transport in hepatocytes is currently limited in publicly available literature.
Experimental Protocols
Protocol 1: Culturing Primary Human Hepatocytes for Transporter Studies
This protocol outlines the essential steps for thawing, plating, and maintaining primary human hepatocytes to ensure their suitability for citrate uptake assays.
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte Thawing Medium (e.g., LifeNet Health's HHTM)
-
Hepatocyte Plating Medium (e.g., LifeNet Health's HHPM)
-
Hepatocyte Culture Medium (e.g., LifeNet Health's HHCM)
-
Collagen-coated cell culture plates (e.g., 24- or 48-well)
-
Water bath at 37°C
-
Sterile conical tubes (50 mL)
-
Centrifuge
-
Biological safety cabinet (BSC)
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Thawing:
-
Rapidly thaw the cryovial of hepatocytes in a 37°C water bath until only a small ice crystal remains.
-
Immediately transfer the contents to a 50 mL conical tube containing pre-warmed Hepatocyte Thawing Medium.
-
Rinse the cryovial with thawing medium and add it to the conical tube to maximize cell recovery.
-
-
Cell Washing:
-
Centrifuge the cell suspension at 100 x g for 8-10 minutes at room temperature.
-
Carefully aspirate the supernatant without disturbing the cell pellet.
-
Gently resuspend the cell pellet in pre-warmed Hepatocyte Plating Medium.
-
-
Cell Counting and Seeding:
-
Perform a cell count and viability assessment using a suitable method (e.g., trypan blue exclusion).
-
Dilute the cell suspension to the desired seeding density in Hepatocyte Plating Medium.
-
Seed the cells onto collagen-coated plates. For a 24-well plate, a typical seeding density is 0.5 x 10⁶ viable cells/well.
-
-
Cell Attachment and Maintenance:
-
Incubate the plates in a CO₂ incubator at 37°C for 4-6 hours to allow for cell attachment.
-
After attachment, gently aspirate the plating medium and replace it with pre-warmed Hepatocyte Culture Medium.
-
Maintain the cells in culture, changing the medium every 24 hours, until they are ready for the uptake assay (typically 24-48 hours post-plating).
-
Protocol 2: [¹⁴C]-Citrate Uptake Assay in Primary Hepatocytes
This protocol describes how to measure the uptake of radiolabeled citrate in cultured primary hepatocytes and how to assess the inhibitory effect of this compound.
Materials:
-
Cultured primary hepatocytes (from Protocol 1)
-
This compound
-
[¹⁴C]-Citrate
-
Unlabeled ("cold") citrate
-
Hanks' Balanced Salt Solution (HBSS) or other suitable uptake buffer (pH 7.4)
-
Stop solution (ice-cold HBSS)
-
Cell lysis buffer (e.g., 0.1 M NaOH or RIPA buffer)
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well plates (matching the culture plates)
-
Incubator at 37°C
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in HBSS to achieve the desired final concentrations. Ensure the final solvent concentration is low (<0.1%) and consistent across all wells.
-
Prepare a working solution of [¹⁴C]-citrate mixed with unlabeled citrate in HBSS to achieve the desired final citrate concentration and specific activity.
-
-
Inhibition Assay:
-
Aspirate the culture medium from the hepatocyte monolayer.
-
Wash the cells twice with pre-warmed HBSS.
-
Pre-incubate the cells with either vehicle control or different concentrations of this compound in HBSS for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
Uptake Measurement:
-
Initiate the uptake by adding the [¹⁴C]-citrate working solution to each well.
-
Incubate for a predetermined time (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
-
Stopping the Assay and Cell Lysis:
-
Terminate the uptake by rapidly aspirating the radioactive solution and immediately washing the cells three times with ice-cold stop solution.
-
Lyse the cells by adding cell lysis buffer to each well and incubating for at least 30 minutes at room temperature with gentle agitation.
-
-
Quantification:
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Normalize the CPM values to the protein concentration in each well (determined by a separate protein assay, e.g., BCA assay).
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.
-
Visualizations
Caption: Signaling pathway of citrate uptake and its metabolic fate in hepatocytes.
References
- 1. researchgate.net [researchgate.net]
- 2. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mapping the Metabolic Niche of Citrate Metabolism and SLC13A5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Basis for Inhibition of the Na+/Citrate Transporter NaCT (SLC13A5) by Dicarboxylate Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and characterization of novel inhibitors of the sodium-coupled citrate transporter (NaCT or SLC13A5) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasma Membrane Na+-Coupled Citrate Transporter (SLC13A5) and Neonatal Epileptic Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure and inhibition mechanism of the human citrate transporter NaCT - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application of PF-06649298 in Fatty Liver Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06649298 is a potent and selective inhibitor of the sodium-coupled citrate transporter (NaCT), also known as SLC13A5. This transporter is primarily expressed in the liver and plays a crucial role in importing extracellular citrate into hepatocytes.[1] Cytosolic citrate is a key metabolite that serves as a precursor for de novo lipogenesis (DNL), the process of synthesizing fatty acids, which can contribute to the development and progression of non-alcoholic fatty liver disease (NAFLD) and its more severe form, non-alcoholic steatohepatitis (NASH). By blocking the uptake of citrate, this compound offers a targeted mechanism to reduce hepatic lipid accumulation. This document provides detailed application notes and protocols for utilizing this compound in preclinical fatty liver disease models.
Mechanism of Action
This compound acts as an allosteric, state-dependent inhibitor of SLC13A5.[2] Its inhibitory potency is influenced by the concentration of citrate.[2] By inhibiting SLC13A5, this compound reduces the intracellular pool of citrate available for conversion to acetyl-CoA by ATP-citrate lyase (ACLY). Acetyl-CoA is the fundamental building block for fatty acid synthesis. Furthermore, cytosolic citrate allosterically activates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in DNL. Therefore, inhibition of citrate uptake by this compound is expected to decrease the flux through the DNL pathway, leading to reduced synthesis and accumulation of triglycerides in the liver.
Signaling Pathway of this compound in Hepatocytes
Caption: Signaling pathway of this compound in reducing hepatic steatosis.
Experimental Protocols
High-Fat Diet (HFD)-Induced Fatty Liver Model in Mice
This model is suitable for studying the preventive effects of this compound on the development of hepatic steatosis.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
High-Fat Diet (HFD): 60 kcal% from fat (e.g., lard-based)
-
Control Diet: Standard chow (10 kcal% from fat)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
Procedure:
-
Acclimatize mice for one week with free access to standard chow and water.
-
Randomly divide mice into three groups:
-
Group 1: Control diet + Vehicle
-
Group 2: HFD + Vehicle
-
Group 3: HFD + this compound
-
-
Administer the respective diets for 8-16 weeks to induce fatty liver.
-
During the final 3 weeks of the diet regimen, begin treatment with this compound or vehicle. A reported effective dose is 250 mg/kg, administered orally (p.o.) twice daily for 21 days.[1]
-
Monitor body weight and food intake weekly throughout the study.
-
At the end of the treatment period, fast mice overnight and collect blood samples for analysis of plasma glucose, insulin, triglycerides, and liver enzymes (ALT, AST).
-
Euthanize mice and collect liver tissue for histological analysis (H&E and Oil Red O staining) and measurement of hepatic triglyceride content.
Methionine-Choline Deficient (MCD) Diet-Induced NASH Model in Mice
This model is more aggressive and is used to study the therapeutic effects of this compound on established NASH, including inflammation and fibrosis.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Methionine-Choline Deficient (MCD) Diet
-
Control Diet: Standard chow supplemented with adequate methionine and choline.
-
This compound
-
Vehicle
Procedure:
-
Acclimatize mice as described above.
-
Randomly divide mice into three groups:
-
Group 1: Control diet + Vehicle
-
Group 2: MCD diet + Vehicle
-
Group 3: MCD diet + this compound
-
-
Administer the respective diets for 4-8 weeks to induce NASH.
-
Initiate treatment with this compound or vehicle for the last 2-3 weeks of the diet period. The dosage of 250 mg/kg (p.o., twice daily) can be used as a starting point.
-
Monitor body weight regularly (note: mice on MCD diet may lose weight).
-
At the end of the study, collect blood and liver samples for the same analyses as in the HFD model. Additionally, liver tissue should be analyzed for markers of inflammation (e.g., F4/80 staining for macrophages) and fibrosis (e.g., Sirius Red staining for collagen).
Experimental Workflow
Caption: General experimental workflow for evaluating this compound.
Data Presentation
In Vitro Activity of this compound
| Cell Line/System | Species | IC50 |
| HEK-293 cells expressing NaCT | Human | 408 nM |
| Human hepatocytes | Human | 16.2 µM |
| Mouse hepatocytes | Mouse | 4.5 µM |
| HEK-293 cells expressing NaDC1 | Human | >100 µM |
| HEK-293 cells expressing NaDC3 | Human | >100 µM |
| Data sourced from MedChemExpress product information.[1] |
In Vivo Efficacy of SLC13A5 Inhibition in Fatty Liver Models
| Parameter | Model | Treatment | Duration | Outcome | Reference |
| Plasma Glucose | High-Fat Diet (HFD) Mice | This compound (250 mg/kg, p.o., bid) | 21 days | Decreased | [1] |
| Hepatic Triglycerides | High-Fat Diet (HFD) Mice | This compound (250 mg/kg, p.o., bid) | 21 days | Decreased | [1] |
| Hepatic Diacylglycerides | High-Fat Diet (HFD) Mice | This compound (250 mg/kg, p.o., bid) | 21 days | Decreased | [1] |
| Hepatic Acyl-carnitines | High-Fat Diet (HFD) Mice | This compound (250 mg/kg, p.o., bid) | 21 days | Decreased | [1] |
| Glucose Intolerance | High-Fat Diet (HFD) Mice | This compound (250 mg/kg, p.o., bid) | 21 days | Reversed | [1] |
Conclusion
This compound represents a promising therapeutic candidate for the treatment of NAFLD and NASH due to its targeted inhibition of hepatic citrate uptake and subsequent reduction in de novo lipogenesis. The provided protocols for HFD and MCD diet-induced fatty liver models in mice offer robust systems for evaluating the in vivo efficacy of this compound. Careful monitoring of metabolic parameters and detailed histological and biochemical analysis of liver tissue are crucial for a comprehensive assessment of its therapeutic potential. Further studies are warranted to fully elucidate the long-term benefits and safety profile of this compound in the context of chronic liver disease.
References
Application Notes and Protocols for Studying Glucose Metabolism with PF-06649298
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06649298 is a potent and specific inhibitor of the sodium-coupled citrate transporter (NaCT), also known as SLC13A5.[1][2] This transporter is highly expressed in the liver and is responsible for the uptake of citrate from the blood into hepatocytes.[2] Cytosolic citrate is a critical metabolic intermediate that plays a key role in regulating cellular energy homeostasis. It acts as a precursor for fatty acid and cholesterol synthesis and serves as an allosteric regulator of key enzymes in glucose metabolism.[3] By inhibiting the entry of citrate into hepatocytes, this compound provides a valuable tool for investigating the role of extracellular citrate in metabolic pathways, particularly glycolysis and gluconeogenesis. These application notes provide detailed protocols for utilizing this compound in in vitro studies to elucidate its effects on glucose metabolism.
Mechanism of Action
This compound functions as a state-dependent, allosteric inhibitor of the human SLC13A5 transporter.[4] Its inhibitory potency is influenced by the concentration of citrate.[4] By blocking SLC13A5, this compound reduces the intracellular concentration of citrate that originates from the extracellular environment. A key downstream effect of reduced cytosolic citrate is the modulation of phosphofructokinase-1 (PFK1), a rate-limiting enzyme in glycolysis.[3] Citrate allosterically inhibits PFK1; therefore, a reduction in cytosolic citrate can lead to the disinhibition of PFK1 and an increase in the glycolytic rate.
Quantitative Data
The inhibitory potency of this compound on the sodium-coupled citrate transporter (NaCT) has been determined in various in vitro systems. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Type/System | Species | IC50 Value | Reference |
| HEK-293 cells expressing NaCT | Human | 408 nM | [1] |
| Human Hepatocytes | Human | 16.2 µM | [1] |
| Mouse Hepatocytes | Mouse | 4.5 µM | [1] |
Signaling Pathway
Caption: Signaling pathway of this compound action.
Experimental Protocols
Protocol 1: In Vitro Citrate Uptake Inhibition Assay in Hepatocytes
This protocol details the procedure to measure the inhibition of citrate uptake by this compound in primary hepatocytes.
Materials:
-
Cryopreserved human or mouse hepatocytes
-
Hepatocyte thawing and plating media
-
Krebs-Henseleit Buffer (KHB)
-
[14C]-Citrate (radiolabeled)
-
This compound
-
Scintillation fluid and counter
-
Multi-well cell culture plates (24- or 48-well)
Procedure:
-
Cell Plating: Thaw and plate cryopreserved hepatocytes in collagen-coated multi-well plates according to the supplier's instructions. Allow cells to adhere and form a monolayer (typically 4-6 hours).
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in KHB to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.
-
Pre-incubation: Aspirate the culture medium from the wells and wash the cells twice with warm KHB. Add the this compound dilutions to the respective wells and pre-incubate for 30 minutes at 37°C. Include a vehicle control (solvent only).
-
Uptake Initiation: Prepare a working solution of [14C]-Citrate in KHB. To start the uptake, add the [14C]-Citrate solution to each well. The final citrate concentration should be in the physiological range.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 5-10 minutes). The optimal time should be determined in preliminary experiments to ensure linear uptake.
-
Uptake Termination: To stop the reaction, rapidly aspirate the radioactive solution and wash the cells three times with ice-cold KHB.
-
Cell Lysis and Measurement: Lyse the cells in each well with a suitable lysis buffer (e.g., 0.1 N NaOH). Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of [14C]-Citrate uptake in each well. Plot the percentage of inhibition of citrate uptake against the concentration of this compound to determine the IC50 value.
Caption: Experimental workflow for citrate uptake inhibition.
Protocol 2: Glucose Uptake Assay in Hepatocytes
This protocol measures the effect of this compound on glucose uptake in hepatocytes.
Materials:
-
Hepatocytes (primary or cell line, e.g., HepG2)
-
Glucose-free culture medium
-
2-deoxy-D-[3H]glucose (radiolabeled)
-
This compound
-
Insulin (optional, for studying insulin-stimulated uptake)
-
Cytochalasin B (as a negative control for glucose transport)
-
Lysis buffer
-
Scintillation fluid and counter
Procedure:
-
Cell Culture and Treatment: Culture hepatocytes to confluency in multi-well plates. Treat the cells with the desired concentrations of this compound or vehicle for a specified period (e.g., 24 hours).
-
Glucose Starvation: Prior to the assay, wash the cells with PBS and incubate in glucose-free medium for 2 hours at 37°C.
-
Insulin Stimulation (Optional): For insulin-stimulated glucose uptake, add insulin to the relevant wells and incubate for 30 minutes at 37°C.
-
Glucose Uptake: Add 2-deoxy-D-[3H]glucose to all wells. For negative controls, add cytochalasin B along with the radiolabeled glucose. Incubate for 10-15 minutes at 37°C.
-
Termination and Lysis: Stop the uptake by washing the cells three times with ice-cold PBS. Lyse the cells with lysis buffer.
-
Measurement and Analysis: Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity. Normalize the counts to the protein concentration of each well. Compare the glucose uptake in this compound-treated cells to the vehicle-treated cells.
Protocol 3: Lactate Production Assay
This protocol assesses the effect of this compound on the rate of glycolysis by measuring lactate production.
Materials:
-
Hepatocytes
-
Culture medium
-
This compound
-
Lactate assay kit (colorimetric or fluorometric)
-
Microplate reader
Procedure:
-
Cell Treatment: Plate and culture hepatocytes as in the previous protocols. Treat the cells with various concentrations of this compound or vehicle for the desired duration.
-
Medium Collection: At the end of the treatment period, collect the culture medium from each well.
-
Lactate Measurement: Measure the lactate concentration in the collected medium using a commercial lactate assay kit according to the manufacturer's instructions.
-
Normalization: After collecting the medium, lyse the cells and determine the total protein concentration in each well.
-
Data Analysis: Normalize the lactate concentration to the protein concentration and the incubation time to calculate the lactate production rate. Compare the rates between this compound-treated and control cells. An increase in lactate production would suggest an increase in the glycolytic rate.
Conclusion
This compound is a valuable pharmacological tool for dissecting the role of extracellular citrate in hepatic glucose metabolism. The provided protocols offer a framework for in vitro studies to characterize the effects of this SLC13A5 inhibitor. By employing these methods, researchers can gain deeper insights into the intricate regulation of metabolic pathways and explore the therapeutic potential of targeting citrate transport.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of citrate cotransporter Slc13a5/mINDY by RNAi improves hepatic insulin sensitivity and prevents diet-induced non-alcoholic fatty liver disease in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. veritastk.co.jp [veritastk.co.jp]
- 4. Discovery and characterization of novel inhibitors of the sodium-coupled citrate transporter (NaCT or SLC13A5) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-06649298 Treatment in Diabetic Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06649298 is a potent and selective inhibitor of the sodium-coupled citrate transporter (NaCT), also known as SLC13A5.[1][2] This transporter is primarily expressed in the liver and is responsible for the uptake of citrate from the blood into hepatocytes.[1] Cytosolic citrate is a key metabolic intermediate that plays a crucial role in the regulation of hepatic glucose and lipid metabolism. By inhibiting NaCT, this compound reduces the intracellular citrate concentration in liver cells, which is hypothesized to lead to beneficial metabolic effects, including reduced gluconeogenesis and lipogenesis. These characteristics make this compound a promising therapeutic candidate for metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).
These application notes provide a detailed experimental design for evaluating the efficacy of this compound in a high-fat diet (HFD)-induced diabetic mouse model, a well-established model that recapitulates many features of human type 2 diabetes.
Mechanism of Action: Signaling Pathway
This compound targets the sodium-coupled citrate transporter (NaCT or SLC13A5) on the plasma membrane of hepatocytes. Inhibition of NaCT leads to a decrease in the transport of extracellular citrate into the cytosol. This reduction in cytosolic citrate has several downstream effects on hepatic metabolism:
-
Inhibition of Lipogenesis: Cytosolic citrate is a precursor for the synthesis of fatty acids. It is converted to acetyl-CoA by ATP-citrate lyase (ACLY), the first committed step in de novo lipogenesis. By reducing citrate uptake, this compound is expected to decrease the substrate available for fatty acid synthesis, thereby reducing hepatic lipid accumulation.
-
Modulation of Glycolysis and Gluconeogenesis: Citrate is an allosteric inhibitor of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis. Conversely, it is an activator of fructose-1,6-bisphosphatase, an enzyme involved in gluconeogenesis. By lowering cytosolic citrate, this compound may disinhibit glycolysis and suppress gluconeogenesis, leading to lower hepatic glucose output and improved glycemic control.
References
Techniques for Assessing PF-06649298 Target Engagement with SLC13A5
Application Notes and Protocols for Researchers
Introduction:
PF-06649298 is a potent and selective inhibitor of the sodium-coupled citrate transporter (NaCT), also known as Solute Carrier Family 13 Member 5 (SLC13A5). This transporter is responsible for the uptake of citrate from the extracellular space into cells, particularly in the liver and brain. Citrate is a crucial metabolic intermediate, playing a central role in energy production, lipogenesis, and glycolysis.[1][2] Inhibition of SLC13A5 by this compound has been shown to modulate glucose and lipid metabolism, making it a valuable tool for research in metabolic diseases.[3] The mechanism of action for this compound is described as allosteric and state-dependent.[4]
These application notes provide detailed protocols for assessing the target engagement of this compound with SLC13A5. The described techniques are essential for characterizing the potency and mechanism of action of this and similar inhibitors, and for elucidating the physiological roles of SLC13A5.
I. Quantitative Assessment of this compound Potency
The inhibitory activity of this compound is typically quantified by determining its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of SLC13A5 by 50%. The IC50 can vary depending on the cell type and experimental conditions.
Table 1: IC50 Values of this compound for SLC13A5 Inhibition
| Cell Line | Transporter | Assay Condition | IC50 (µM) | Reference |
| HEK293 | Human SLC13A5 (NaCT) | [14C]-citrate uptake | 0.408 | [3] |
| Human Hepatocytes | Endogenous SLC13A5 | [14C]-citrate uptake | 16.2 | [3] |
| Mouse Hepatocytes | Endogenous Slc13a5 | [14C]-citrate uptake | 4.5 | [3] |
| HEK293 | Human NaDC1 | [14C]-citrate uptake | >100 | [3] |
| HEK293 | Human NaDC3 | [14C]-citrate uptake | >100 | [3] |
II. Experimental Protocols for Target Engagement
A. [14C]-Citrate Uptake Assay
This is the most direct method to measure the functional inhibition of SLC13A5 by this compound. The assay quantifies the uptake of radiolabeled citrate into cells expressing the transporter.
Objective: To determine the IC50 of this compound by measuring the inhibition of [14C]-citrate uptake in SLC13A5-expressing cells.
Materials:
-
SLC13A5-expressing cells (e.g., HEK293 cells stably expressing human SLC13A5, or primary hepatocytes)
-
Cell culture medium and supplements
-
This compound
-
[1,5-14C]-Citrate (or other radiolabeled forms)
-
Unlabeled citric acid
-
NaCl buffer (pH 7.5)
-
Choline-Cl buffer (pH 7.5, as a sodium-free control)
-
Cell lysis buffer (e.g., 0.1 M NaOH with 0.1% SDS)
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well cell culture plates (e.g., 24- or 48-well)
Protocol:
-
Cell Seeding:
-
Seed SLC13A5-expressing cells in multi-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in NaCl buffer to achieve the desired final concentrations.
-
Prepare the uptake solution containing a mixture of [14C]-citrate and unlabeled citrate in NaCl buffer. The final citrate concentration should be close to the Km of the transporter (for human SLC13A5, the apparent Km is ~600 µM).[5][6]
-
-
Assay Procedure:
-
Wash the cell monolayer twice with pre-warmed choline-Cl buffer to remove sodium.
-
Pre-incubate the cells with the different concentrations of this compound (and a vehicle control) in NaCl buffer for a specified time (e.g., 10-30 minutes) at 37°C.[7]
-
Initiate the uptake by adding the [14C]-citrate uptake solution to each well.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C, ensuring the uptake is in the linear range.
-
Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold choline-Cl buffer.
-
Lyse the cells by adding cell lysis buffer to each well and incubating for at least 30 minutes.
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation cocktail to each vial.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the protein concentration of each lysate to normalize the radioactivity counts.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Workflow for the [14C]-Citrate Uptake Assay.
B. Fluorescence-Based Membrane Potential Assay
SLC13A5 is an electrogenic transporter, meaning its activity is associated with a net movement of charge across the cell membrane (4 Na+ ions per citrate molecule).[5] Therefore, inhibition of SLC13A5 by this compound can be detected as a change in membrane potential.
Objective: To indirectly measure the inhibition of SLC13A5 by monitoring changes in membrane potential using a fluorescent dye.
Materials:
-
SLC13A5-expressing cells
-
This compound
-
Membrane potential-sensitive fluorescent dye (e.g., from a FLIPR Membrane Potential Assay Kit)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Fluorometric microplate reader (e.g., FLIPR or FlexStation)
Protocol:
-
Cell Plating and Dye Loading:
-
Plate SLC13A5-expressing cells in a black-walled, clear-bottom microplate.
-
On the day of the assay, prepare the dye loading solution according to the manufacturer's instructions.
-
Add the dye solution to the cells and incubate for the recommended time (e.g., 30-60 minutes) at 37°C.[8]
-
-
Assay Measurement:
-
Prepare a compound plate with serial dilutions of this compound.
-
Place both the cell plate and the compound plate into the fluorometric microplate reader.
-
Establish a baseline fluorescence reading.
-
Add the this compound solutions to the cell plate and immediately begin recording the fluorescence signal over time.
-
As a positive control for membrane potential changes, a known ionophore (e.g., valinomycin or gramicidin) can be used.
-
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the change in membrane potential.
-
Calculate the change in fluorescence for each concentration of this compound.
-
Plot the fluorescence change against the logarithm of the inhibitor concentration to determine the IC50.
-
Workflow for the Fluorescence-Based Membrane Potential Assay.
C. Patch-Clamp Electrophysiology
This technique directly measures the ion currents associated with SLC13A5 activity, providing high-resolution information about the transporter's function and its modulation by inhibitors like this compound.
Objective: To characterize the electrophysiological properties of SLC13A5 and the inhibitory effect of this compound.
Materials:
-
SLC13A5-expressing cells
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular (bath) solution containing sodium and citrate
-
Intracellular (pipette) solution
-
This compound
Protocol:
-
Cell Preparation:
-
Cells expressing SLC13A5 are grown on coverslips.
-
The coverslip is transferred to the recording chamber on the microscope stage and perfused with the extracellular solution.
-
-
Pipette Preparation and Seal Formation:
-
Pull glass capillaries to form micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Under microscopic guidance, the pipette is brought into contact with a cell, and gentle suction is applied to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
-
Recording:
-
The membrane patch under the pipette tip is ruptured to achieve the whole-cell configuration, allowing control of the intracellular environment and measurement of whole-cell currents.
-
The membrane potential is held at a specific voltage (e.g., -60 mV).
-
Citrate-dependent currents are elicited by switching the perfusion from a citrate-free to a citrate-containing extracellular solution.
-
To test the effect of this compound, the inhibitor is applied to the bath solution, and the change in the citrate-induced current is measured.
-
-
Data Analysis:
-
The amplitude of the citrate-induced current is measured before and after the application of this compound.
-
The percentage of current inhibition is calculated for different concentrations of the inhibitor to determine the IC50.
-
III. Signaling Pathway Context
Inhibition of SLC13A5 by this compound has significant downstream effects on cellular metabolism. By blocking the entry of extracellular citrate, this compound reduces the intracellular citrate pool, which in turn impacts key metabolic pathways.
-
Lipogenesis: Cytosolic citrate is a primary source of acetyl-CoA for fatty acid synthesis. By reducing citrate uptake, this compound can decrease lipogenesis.[2]
-
Glycolysis: Citrate is an allosteric inhibitor of phosphofructokinase-1 (PFK-1), a key regulatory enzyme in glycolysis. A decrease in cytosolic citrate can lead to the disinhibition of PFK-1 and an increase in the glycolytic rate.[1]
Signaling pathway showing the role of SLC13A5 and the effect of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of novel inhibitors of the sodium-coupled citrate transporter (NaCT or SLC13A5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. State-Dependent Allosteric Inhibition of the Human SLC13A5 Citrate Transporter by Hydroxysuccinic Acids, this compound and PF-06761281 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Plasma Membrane Na+-Coupled Citrate Transporter (SLC13A5) and Neonatal Epileptic Encephalopathy | Semantic Scholar [semanticscholar.org]
- 6. NaCT/SLC13A5 facilitates citrate import and metabolism under nutrient-limited conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. moleculardevices.com [moleculardevices.com]
Troubleshooting & Optimization
Overcoming PF-06649298 solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-06649298. Our goal is to help you overcome potential challenges in your experiments, with a focus on addressing reported solubility issues in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in my aqueous buffer. I thought it had good water solubility. Why might this be happening?
While this compound is described as having excellent aqueous solubility due to its polar dicarboxylate nature, you may still encounter challenges under specific conditions.[1] Several factors can influence the dissolution of a compound in an aqueous buffer:
-
pH of the solution: The solubility of ionizable compounds like this compound, which has pKa values of 3.1 and 5.1, is highly dependent on the pH of the solvent.[1] At a pH below its pKa values, the compound will be less ionized and therefore less soluble.
-
Concentration: You may be trying to prepare a solution at a concentration that exceeds its solubility limit in your specific buffer system.
-
Buffer composition: The presence of other salts or components in your buffer could affect the solubility of this compound through common ion effects or other interactions.
-
Temperature: Solubility can be temperature-dependent. Attempting to dissolve the compound at a lower temperature might reduce its solubility.
-
Purity of the compound: Impurities in the synthesized compound could potentially affect its solubility characteristics.
Q2: What is the recommended solvent for preparing stock solutions of this compound?
For preparing high-concentration stock solutions, it is advisable to use a solvent in which the compound is freely soluble and then dilute it into your aqueous experimental medium. While this compound has good aqueous solubility, for very high concentrations, organic solvents are often used. A common practice for similar compounds is to use dimethyl sulfoxide (DMSO). After dissolving in DMSO, the stock solution can be aliquoted and stored at -20°C or -80°C for long-term stability.[2] When diluting the DMSO stock into your aqueous buffer, ensure the final DMSO concentration is low enough (typically <0.5%) to avoid affecting your experimental system.
Q3: Are there any general strategies I can use to improve the solubility of this compound in my aqueous experimental setup?
Yes, several techniques can be employed to enhance the solubility of compounds in aqueous solutions. These methods can be broadly categorized as physical and chemical modifications.[3][4]
-
pH Adjustment: Since this compound is a dicarboxylate with acidic pKa values, increasing the pH of the solution above its pKa will increase its ionization and, consequently, its aqueous solubility.[1]
-
Use of Co-solvents: Adding a small amount of a water-miscible organic solvent (a co-solvent) to your aqueous buffer can increase the solubility of hydrophobic compounds.[5] Examples include DMSO, ethanol, or polyethylene glycol (PEG).
-
Inclusion Complexation: Cyclodextrins are often used to form inclusion complexes with poorly soluble drugs, enhancing their solubility.[3][6]
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix to improve its dissolution rate and solubility.[4]
-
Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the drug molecules.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The compound is crashing out of solution because its solubility limit in the final aqueous buffer is exceeded. | 1. Decrease the final concentration of this compound. 2. Increase the pH of the aqueous buffer. 3. Incorporate a small percentage of a co-solvent or a suitable surfactant in the final buffer. |
| Cloudy solution or visible particles after attempting to dissolve directly in buffer. | The compound is not fully dissolved. | 1. Gently warm the solution. 2. Increase the pH of the buffer. 3. Use sonication to aid dissolution. 4. Prepare the solution at a lower concentration. |
| Inconsistent experimental results. | Potential precipitation of the compound over time or in certain wells of a multi-well plate. | 1. Visually inspect all solutions for any signs of precipitation before use. 2. Prepare fresh dilutions from the stock solution for each experiment. 3. Consider the use of solubility enhancers like cyclodextrins to maintain the compound in solution. |
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 294.34 g/mol | [2] |
| pKa1 | 3.1 | [1] |
| pKa2 | 5.1 | [1] |
| Aqueous Solubility | Excellent | [1] |
| Passive Membrane Permeability (Papp) | Low | [1] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of high-purity DMSO to achieve the target concentration (e.g., 10 mM).
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., to 37°C) may be applied if necessary.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[2]
Protocol 2: General Method for Assessing Aqueous Solubility
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the aqueous buffer of interest in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the samples at a high speed to pellet the undissolved compound.
-
Quantification: Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.
Visualizations
Caption: Troubleshooting workflow for addressing this compound solubility issues.
References
- 1. Discovery and characterization of novel inhibitors of the sodium-coupled citrate transporter (NaCT or SLC13A5) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijmsdr.org [ijmsdr.org]
- 6. japer.in [japer.in]
- 7. brieflands.com [brieflands.com]
How to mitigate off-target effects of PF-06649298
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PF-06649298, an inhibitor of the sodium-coupled citrate transporter (NaCT or SLC13A5).
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: The primary molecular target of this compound is the sodium-coupled citrate transporter (NaCT), also known as Solute Carrier Family 13 Member 5 (SLC13A5).[1][2] This transporter is responsible for importing citrate from the extracellular space into cells, particularly in the liver and brain.[3][4]
Q2: What are the known off-targets of this compound?
A2: this compound exhibits selectivity for NaCT over the sodium-coupled dicarboxylate transporters NaDC1 (SLC13A2) and NaDC3 (SLC13A3).[2] However, at higher concentrations, inhibition of these related transporters may occur. It is crucial to determine the expression levels of these transporters in your experimental system.
Q3: How does this compound inhibit NaCT?
A3: this compound is an allosteric, state-dependent inhibitor of NaCT.[5] Its inhibitory potency is notably dependent on the concentration of extracellular citrate.[5][6] It also acts as a transportable substrate that competes with citrate for uptake.[7]
Q4: Why do I observe variability in the IC50 value of this compound in my experiments?
A4: The IC50 value of this compound can vary significantly depending on the experimental conditions. A key factor is the ambient citrate concentration in your assay medium, as the inhibitor's potency increases with higher citrate levels.[6][8] Differences in cell type, expression levels of NaCT, and specific assay parameters can also contribute to this variability.[2]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected potency (high IC50 value) of this compound.
This is a common issue stemming from the compound's mechanism of action.
-
Possible Cause 1: Low Citrate Concentration in Assay Medium.
-
Troubleshooting Step: The inhibitory effect of this compound is state-dependent and potentiated by citrate.[5] Ensure that your assay buffer contains a physiological concentration of citrate. You may need to titrate the citrate concentration in your assay to determine the optimal concentration for achieving consistent inhibition.
-
-
Possible Cause 2: Low Expression of NaCT (SLC13A5) in the Cell Model.
-
Troubleshooting Step: Confirm the expression of SLC13A5 in your cells using Western blotting or qPCR. If expression is low, consider using a cell line known to express high levels of NaCT (e.g., HepG2) or a system with heterologous expression (e.g., transfected HEK293 cells).[7]
-
-
Possible Cause 3: Incorrect Assay Duration.
-
Troubleshooting Step: Since this compound is a transportable substrate, prolonged incubation times might lead to an underestimation of its inhibitory activity.[7] Optimize the incubation time for your citrate uptake assay to ensure you are measuring the initial rate of transport.
-
Issue 2: Observing unexpected cellular effects that may be due to off-target activity.
While this compound is selective, off-target effects can occur, especially at higher concentrations.
-
Possible Cause 1: Inhibition of NaDC1 or NaDC3.
-
Troubleshooting Step: Assess the expression levels of NaDC1 (SLC13A2) and NaDC3 (SLC13A3) in your cell model.[9] If they are present, perform a counter-screen by testing the effect of this compound on the transport of known NaDC1/3 substrates (e.g., succinate). This will help determine if the observed phenotype is due to inhibition of these off-target transporters.
-
-
Possible Cause 2: Non-specific effects on cell health.
-
Troubleshooting Step: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your primary experiment to ensure that the observed effects are not due to general cytotoxicity of the compound at the concentrations used.
-
Data Summary Table
| Parameter | Value | Cell Line/System | Reference |
| IC50 (NaCT/SLC13A5) | 408 nM | HEK293 cells expressing NaCT | [2] |
| 16.2 µM | Human hepatocytes | [2] | |
| 4.5 µM | Mouse hepatocytes | [2] | |
| IC50 (NaDC1/SLC13A2) | >100 µM | HEK293 cells expressing NaDC1 | [2] |
| IC50 (NaDC3/SLC13A3) | >100 µM | HEK293 cells expressing NaDC3 | [2] |
Experimental Protocols
[14C]-Citrate Uptake Assay in HEK293 Cells
This protocol is adapted from methodologies described in the literature to assess the inhibitory activity of this compound on NaCT.[7][10][11]
Materials:
-
HEK293 cells transiently or stably expressing human SLC13A5.
-
Control HEK293 cells (e.g., transfected with an empty vector).
-
Poly-D-lysine coated 24-well plates.
-
DMEM with 10% FBS, penicillin/streptomycin.
-
Wash Buffer: 140 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES, pH 7.4.
-
Uptake Buffer: Wash Buffer containing a defined concentration of citrate (e.g., 500 µM total citrate).
-
[1,5-14C]-Citrate.
-
This compound stock solution (in DMSO).
-
Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Cell Seeding: Seed SLC13A5-expressing and control HEK293 cells onto poly-D-lysine coated 24-well plates at a density that will result in a confluent monolayer on the day of the assay. Culture for 24-48 hours.
-
Compound Pre-incubation:
-
Aspirate the culture medium and wash the cells twice with pre-warmed Wash Buffer.
-
Add Wash Buffer containing the desired concentrations of this compound or vehicle control (DMSO) to the wells.
-
Pre-incubate for 15-30 minutes at 37°C.
-
-
Citrate Uptake:
-
Prepare the Uptake Buffer containing the same concentrations of this compound/vehicle and spike with [14C]-citrate (e.g., to a final specific activity of 2 µCi/mL).
-
Aspirate the pre-incubation buffer and add the [14C]-citrate containing Uptake Buffer to each well.
-
Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C. The uptake should be in the linear range.
-
-
Stopping the Assay:
-
Aspirate the uptake buffer and immediately wash the cells three times with ice-cold Wash Buffer to remove extracellular radioactivity.
-
-
Cell Lysis and Scintillation Counting:
-
Add cell lysis buffer to each well and incubate for at least 30 minutes to ensure complete lysis.
-
Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the protein concentration in parallel wells using a BCA assay to normalize the data.
-
Calculate NaCT-specific uptake by subtracting the counts from control cells from those of SLC13A5-expressing cells.
-
Plot the percentage of inhibition versus the concentration of this compound to determine the IC50 value.
-
Western Blotting for SLC13A Transporters
This protocol provides a general framework for assessing the protein expression of SLC13A5, SLC13A2, and SLC13A3.
Materials:
-
Cell lysates.
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris).
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against SLC13A5, SLC13A2, and SLC13A3.
-
Loading control antibody (e.g., anti-Actin or anti-GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto the gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Visualizations
Caption: Mechanism of NaCT (SLC13A5) inhibition by this compound.
Caption: Experimental workflow to investigate potential off-target effects.
Caption: Troubleshooting logic for variable this compound IC50 values.
References
- 1. biocompare.com [biocompare.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sodium-coupled dicarboxylate and citrate transporters from the SLC13 family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. State-Dependent Allosteric Inhibition of the Human SLC13A5 Citrate Transporter by Hydroxysuccinic Acids, this compound and PF-06761281 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mapping the Metabolic Niche of Citrate Metabolism and SLC13A5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular properties of the SLC13 family of dicarboxylate and sulfate transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NaCT/SLC13A5 facilitates citrate import and metabolism under nutrient-limited conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure and inhibition mechanism of the human citrate transporter NaCT - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of PF-06649298 in experimental conditions
Welcome to the technical support center for PF-06649298, a potent and selective inhibitor of the sodium-coupled citrate transporter (NaCT), also known as SLC13A5. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues related to the stability and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of the sodium-coupled citrate transporter (NaCT or SLC13A5). It functions as a state-dependent, allosteric inhibitor, meaning its inhibitory potency is influenced by the concentration of citrate.[1] It is utilized in research to investigate the roles of citrate transport in regulating glucose and lipid metabolism.
Q2: What are the recommended storage conditions for this compound?
For long-term stability, it is recommended to store stock solutions of this compound at -80°C for up to six months or at -20°C for up to one month.[2] To avoid degradation due to repeated freeze-thaw cycles, it is advisable to prepare aliquots of the stock solution.
Q3: In what solvents is this compound soluble?
This compound is soluble in dimethyl sulfoxide (DMSO). For experimental use, a stock solution in DMSO can be prepared and then further diluted in aqueous buffers or cell culture media.
Q4: How does the presence of citrate affect the activity of this compound?
The inhibitory potency of this compound is highly dependent on the ambient citrate concentration.[1] This is a critical factor to consider when designing experiments and interpreting results. Higher citrate levels may enhance the inhibitory effect of the compound.
Troubleshooting Guide
This section addresses common issues that may arise during the handling and use of this compound.
Issue 1: Compound Precipitation in Aqueous Solution
-
Problem: After diluting the DMSO stock solution into an aqueous buffer or cell culture medium, a precipitate is observed.
-
Possible Causes & Solutions:
-
Low Aqueous Solubility: this compound has limited solubility in aqueous solutions.
-
Recommendation: Ensure the final concentration of DMSO in the experimental medium is kept as low as possible while maintaining the solubility of the compound. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines.
-
-
Incorrect pH of the Buffer: The solubility of small molecules can be pH-dependent.
-
High Final Concentration: The desired final concentration of this compound may exceed its solubility limit in the aqueous medium.
-
Recommendation: Perform a solubility test by preparing serial dilutions of the compound in your experimental medium to determine the maximum achievable concentration without precipitation.
-
-
Issue 2: Inconsistent or No Inhibitory Effect
-
Problem: The expected inhibition of citrate uptake or downstream effects are not observed, or the results are highly variable between experiments.
-
Possible Causes & Solutions:
-
Compound Degradation: Improper storage or handling may have led to the degradation of this compound.
-
Recommendation: Always follow the recommended storage conditions (-80°C for long-term, -20°C for short-term) and aliquot stock solutions to minimize freeze-thaw cycles.[2] Prepare fresh dilutions from a frozen stock for each experiment.
-
-
Suboptimal Citrate Concentration: As an allosteric inhibitor, the potency of this compound is dependent on the citrate concentration.[1]
-
Recommendation: Carefully control and measure the citrate concentration in your experimental setup. Consider performing a dose-response curve at different fixed citrate concentrations to characterize the inhibitor's potency under your specific conditions.
-
-
Cell Line Variability: The expression levels of SLC13A5 can vary between different cell lines, affecting the observed potency of the inhibitor.
-
Recommendation: Confirm the expression of SLC13A5 in your cell line of interest using techniques such as qPCR or western blotting. The IC50 value of this compound has been shown to vary between cell types.[3]
-
-
Issue 3: Freeze-Thaw Instability
-
Problem: A decrease in the compound's activity is suspected after multiple freeze-thaw cycles of the stock solution.
-
Possible Causes & Solutions:
-
Molecular Instability: Repeated freezing and thawing can lead to the degradation of chemical compounds.
-
Recommendation: To mitigate this, it is crucial to aliquot the stock solution into single-use volumes upon initial preparation. This practice avoids the need for repeated freeze-thaw cycles of the main stock.
-
-
Data Summary
The following table summarizes the reported IC50 values for this compound in different experimental systems.
| Cell Line/System | Target | IC50 | Reference |
| Human Hepatocytes | NaCT (SLC13A5) | 16.2 µM | [2] |
| HEK-293 cells expressing NaCT | NaCT (SLC13A5) | 408 nM | [2] |
| Mouse Hepatocytes | NaCT (Slc13a5) | 4.5 µM | [2] |
| HEK-293 cells expressing NaDC1 | NaDC1 | >100 µM | [2] |
| HEK-293 cells expressing NaDC3 | NaDC3 | >100 µM | [2] |
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Warm the vial of solid this compound to room temperature before opening.
-
Prepare a stock solution of high concentration (e.g., 10 mM) by dissolving the compound in high-purity DMSO.
-
Ensure the compound is fully dissolved by vortexing. Gentle warming (e.g., 37°C) may be applied if necessary, but avoid excessive heat.
-
Aliquot the stock solution into small, single-use volumes in appropriate vials.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2]
2. [14C]-Citrate Uptake Assay in HEK-293 Cells
This protocol is adapted from published studies and provides a general framework for assessing the inhibitory activity of this compound.[3]
-
Cell Culture: Culture HEK-293 cells expressing human SLC13A5 in appropriate growth medium and seed them into 24-well plates.
-
Wash: On the day of the assay, wash the cells with a pre-warmed buffer (e.g., 140 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, and 10 mM HEPES, pH 7.4).
-
Pre-incubation: Remove the wash buffer and pre-incubate the cells with buffer containing the desired concentrations of this compound (or vehicle control, e.g., DMSO) for 15 minutes at 37°C.
-
Initiate Uptake: Remove the pre-incubation solution and add the uptake buffer containing the same concentrations of this compound and [14C]-citrate (e.g., 20 µM) for a defined period (e.g., 30 minutes) at 37°C.
-
Wash and Lyse: Terminate the uptake by rapidly washing the cells three times with ice-cold choline-based buffer (e.g., 140 mM choline chloride, 2 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, and 10 mM HEPES, pH 7.4). Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
-
Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactive counts to the protein concentration in each well. Calculate the percentage of inhibition relative to the vehicle control.
Visualizations
Below are diagrams illustrating key concepts related to this compound and its target, SLC13A5.
Caption: A typical experimental workflow for using this compound in a citrate uptake assay.
Caption: Overview of SLC13A5 function and its regulation by various factors.
References
Best practices for long-term storage of PF-06649298
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of PF-06649298.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for long-term storage of solid this compound?
For long-term stability, solid this compound should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] To prevent degradation, it is crucial to store the compound in a tightly sealed container to protect it from moisture and light.
Q2: I have prepared a stock solution of this compound. How should I store it?
Stock solutions of this compound should be stored at -80°C for a maximum of 6 months or at -20°C for up to 1 month.[1] It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Q3: My laboratory only has a -20°C freezer. Can I still store my this compound stock solution long-term?
While -80°C is recommended for long-term storage of stock solutions, you can store them at -20°C for up to one month.[1] For storage exceeding one month, a -80°C freezer is highly recommended to maintain the integrity and activity of the compound.
Q4: I accidentally left the solid this compound at room temperature for a few hours. Is it still usable?
While the datasheet indicates that this compound is shipped at room temperature in the continental US, for long-term storage, maintaining the recommended colder temperatures is essential.[1] Short-term exposure to room temperature is unlikely to cause significant degradation of the solid compound, but for optimal stability, it should be returned to the recommended storage conditions as soon as possible. The stability of a solution would be more sensitive to temperature fluctuations.
Q5: Are there any specific precautions I should take regarding light and humidity?
Quantitative Storage Data
| Storage Format | Temperature | Duration |
| Solid Powder | -20°C | 3 years[1] |
| Solid Powder | 4°C | 2 years[1] |
| In Solvent | -80°C | 6 months[1] |
| In Solvent | -20°C | 1 month[1] |
Mechanism of Action and Signaling Pathway
This compound is a potent and selective inhibitor of the sodium-coupled citrate transporter (NaCT), also known as SLC13A5.[1][2][3] By blocking NaCT, this compound prevents the uptake of extracellular citrate into cells. Intracellular citrate is a key metabolic intermediate that serves as a precursor for fatty acid synthesis and also plays a role in regulating glucose metabolism through the inhibition of phosphofructokinase-1, a key enzyme in glycolysis.[4][5] The inhibition of NaCT by this compound has been described as allosteric and state-dependent.[2]
Caption: Mechanism of action of this compound.
Experimental Protocols
General Protocol for Assessing Long-Term Stability of this compound
While a specific, validated stability-testing protocol for this compound is not publicly available, a general approach based on established practices for chemical stability assessment can be followed. This typically involves subjecting the compound to various storage conditions and monitoring its purity and integrity over time.
1. Sample Preparation:
- Prepare multiple aliquots of this compound in both solid (powder) form and as a stock solution (e.g., in DMSO).
- Ensure all storage containers are appropriate (e.g., amber glass vials) and tightly sealed.
2. Storage Conditions:
- Store aliquots under a range of conditions, including the recommended storage temperatures (-80°C, -20°C, 4°C) and potentially accelerated stability conditions (e.g., 25°C/60% RH, 40°C/75% RH) as per ICH guidelines.
- Include conditions to assess light sensitivity (e.g., exposure to UV or fluorescent light) and humidity sensitivity.
3. Time Points:
- Establish a schedule for sample analysis at various time points (e.g., 0, 1, 3, 6, 12, 24, 36 months).
4. Analytical Methods:
- At each time point, analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- The HPLC method should be capable of separating the parent compound from any potential degradation products.
- Monitor for changes in purity, the appearance of new peaks (degradants), and any change in the physical appearance of the sample.
5. Data Analysis:
- Quantify the amount of this compound remaining at each time point.
- Determine the degradation rate under each storage condition to establish the shelf-life and optimal storage recommendations.
Experimental Workflow for Stability Assessment
Caption: General workflow for this compound stability testing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. State-Dependent Allosteric Inhibition of the Human SLC13A5 Citrate Transporter by Hydroxysuccinic Acids, this compound and PF-06761281 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Basis for Inhibition of the Na+/Citrate Transporter NaCT (SLC13A5) by Dicarboxylate Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure and inhibition mechanism of the human citrate transporter NaCT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of the SLC13A5 Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
Refining PF-06649298 delivery methods for in vivo experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PF-06649298 in in vivo experiments. The information is tailored for researchers, scientists, and drug development professionals to refine delivery methods and overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the sodium-coupled citrate transporter (NaCT), also known as SLC13A5.[1] It functions as a state-dependent, allosteric inhibitor.[2] By blocking this transporter, this compound prevents the uptake of citrate from the blood into cells, particularly hepatocytes. This interruption of citrate transport impacts key metabolic pathways, including glycolysis and lipid synthesis.
Q2: What is a recommended starting dose and administration route for in vivo studies in mice?
A2: A commonly cited protocol for in vivo studies in mice involves oral gavage at a dosage of 250 mg/kg, administered twice daily for 21 days.[1] This regimen has been shown to reverse glucose intolerance in a high-fat diet mouse model.[1]
Q3: How should I store this compound?
A3: For long-term stability, this compound stock solutions should be stored at -80°C for up to six months. For shorter-term storage, -20°C for up to one month is acceptable.[1]
Q4: Is this compound selective for the SLC13A5 transporter?
A4: Yes, this compound exhibits selectivity for the sodium-coupled citrate transporter (NaCT or SLC13A5) over the dicarboxylate transporters NaDC1 and NaDC3.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Solubility/Precipitation of this compound in Vehicle | This compound is a poorly soluble compound. The chosen vehicle may not be appropriate, or the preparation method may be inadequate. | - Vehicle Selection: For oral gavage, a suspension in 0.5% methylcellulose with a surfactant such as 0.1-0.2% Tween 80 is a common and effective choice for poorly soluble compounds. - Preparation Technique: To improve suspension, first create a paste of the this compound powder with a small amount of the vehicle. Then, gradually add the remaining vehicle while continuously vortexing or stirring. - Sonication: Use a bath sonicator to break down any aggregates and create a finer, more uniform suspension. |
| Inconsistent Results Between Animals | This could be due to inaccurate dosing from a non-homogenous suspension, or variability in animal stress levels affecting metabolic parameters. | - Homogenize Suspension: Ensure the suspension is thoroughly mixed (e.g., by vortexing) immediately before each administration to ensure a consistent dose is drawn into the syringe. - Minimize Animal Stress: Handle mice gently and consistently. Consider techniques to reduce stress, such as coating the gavage needle with a sucrose solution to make the procedure more palatable.[3] Acclimate the animals to handling and the gavage procedure before the start of the study. |
| Difficulty with Oral Gavage Administration | The viscosity of the formulation may be too high, or the gavage technique may need refinement. Animal resistance is also a common factor. | - Optimize Vehicle Viscosity: If using methylcellulose, ensure the viscosity is appropriate for oral gavage. A 400 cP grade is often used.[4] - Proper Gavage Technique: Ensure the gavage needle is the correct size for the animal and is inserted to the correct depth (measure from the tip of the nose to the last rib).[5] Administer the suspension slowly to prevent regurgitation.[5] - Reduce Animal Resistance: As mentioned, coating the gavage needle with a sweet solution can reduce stress and resistance from the animal.[3] |
| No Observable In Vivo Effect | The dose may be insufficient, the compound may have poor bioavailability, or the formulation may not be optimal for absorption. | - Dose Escalation: If no toxicity is observed, a dose-escalation study may be warranted. - Bioavailability Enhancers: The use of surfactants like Tween 80 in the formulation can aid in the dissolution and absorption of poorly soluble compounds. - Pharmacokinetic Analysis: If possible, conduct a pharmacokinetic study to determine the plasma concentration of this compound after administration to confirm systemic exposure. |
Quantitative Data
Table 1: In Vitro IC50 Values for this compound
| Cell Line/Transporter | IC50 Value | Notes |
| Human Hepatocytes | 16.2 µM | Inhibition of citrate transport.[1] |
| Mouse Hepatocytes | 4.5 µM | Inhibition of citrate transport.[1] |
| HEK-293 cells expressing NaCT | 408 nM | Inhibition of citrate uptake.[1] |
| HEK-293 cells expressing NaDC1 | > 100 µM | Demonstrates selectivity for NaCT.[1] |
| HEK-293 cells expressing NaDC3 | > 100 µM | Demonstrates selectivity for NaCT.[1] |
Table 2: In Vivo Dosage and Administration
| Parameter | Value |
| Animal Model | High-fat diet (HFD) mice[1] |
| Administration Route | Oral gavage[1] |
| Dosage | 250 mg/kg[1] |
| Frequency | Twice a day[1] |
| Duration | 21 days[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage (0.5% Methylcellulose with 0.2% Tween 80)
Materials:
-
This compound powder
-
Methylcellulose (400 cP)
-
Tween 80
-
Milli-Q or deionized water
-
Magnetic stirrer and stir bar
-
Heated magnetic stir plate
-
Beakers
-
Graduated cylinders
Procedure:
-
Prepare the Vehicle: a. To prepare 100 mL of 0.5% methylcellulose vehicle, heat approximately 30 mL of Milli-Q water to 60-80°C in a beaker on a heated magnetic stir plate.[4] b. In a separate beaker, weigh out 0.5 g of methylcellulose powder. c. Slowly add the methylcellulose powder to the heated water while stirring continuously. A milky, homogenous suspension will form.[4] d. Remove the beaker from the heat and add 70 mL of cold Milli-Q water to the suspension. e. Continue stirring in a cold water bath or at 4°C until the solution becomes clear. This may take several hours or can be left overnight.[4] f. Add 0.2 mL of Tween 80 to the clear methylcellulose solution and stir until fully dissolved.
-
Prepare the this compound Suspension: a. Calculate the required amount of this compound based on the desired concentration and the total volume of the final suspension. For a 250 mg/kg dose in a mouse with a dosing volume of 10 mL/kg, the concentration would be 25 mg/mL. b. Weigh the calculated amount of this compound powder and place it in a sterile tube. c. Add a small volume of the prepared vehicle to the powder and vortex to create a uniform paste. d. Gradually add the remaining vehicle to the paste while continuously vortexing or stirring to ensure a homogenous suspension. e. Before each administration, vortex the suspension thoroughly to ensure uniformity.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for in vivo experiments.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
How to control for confounding variables in PF-06649298 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling for confounding variables during experiments with PF-06649298, a selective inhibitor of the sodium-coupled citrate transporter (NaCT), SLC13A5.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a state-dependent, allosteric inhibitor of the human SLC13A5 citrate transporter. Its inhibitory potency is notably influenced by the ambient concentration of citrate. The compound functions by binding to the inward-facing, Na+-bound conformation of the transporter, which in turn blocks the release of sodium and halts the transport cycle. This targeted action makes it a valuable tool for investigating the roles of citrate transport in metabolic regulation.
Q2: My in vitro results with this compound are inconsistent. What are some potential confounding variables?
A2: Inconsistent in vitro results can arise from several factors. A primary consideration is the dual functionality of this compound as both an inhibitor and a low-affinity substrate for SLC13A5.[1] Additionally, high concentrations of the compound may induce cytotoxicity, which can confound assays measuring citrate uptake.[1] The composition of your cell culture medium, particularly the concentrations of citrate and glutamine, can significantly alter the metabolic state of your cells and influence the effects of SLC13A5 inhibition.[2] Finally, the expression level of SLC13A5 in your chosen cell line is a critical variable that will dictate the magnitude of the observed effect.
Q3: I am observing unexpected metabolic changes in my animal models treated with this compound. What could be the cause?
A3: Unexpected metabolic phenotypes in animal studies can be attributed to several confounding variables. There are known species-specific differences in SLC13A5 function and the resulting phenotypes when the transporter is inhibited; for instance, the effects observed in mouse models may not fully recapitulate human physiology.[3] The diet of the animals, especially a high-fat diet, is a significant factor that interacts with the effects of SLC13A5 inhibition on lipid and glucose metabolism.[1] Furthermore, inhibiting citrate transport can lead to widespread downstream metabolic alterations, including changes in the TCA cycle, fatty acid synthesis, and even nucleotide metabolism, which could be misinterpreted if not carefully considered in the experimental design and analysis.[4][5]
Q4: How does the presence of other dicarboxylate transporters affect my experiments with this compound?
A4: this compound exhibits selectivity for SLC13A5 over other dicarboxylate transporters like NaDC1 and NaDC3. However, at higher concentrations, off-target effects on these transporters could potentially occur. It is crucial to use the lowest effective concentration of this compound to maintain selectivity and to verify the expression levels of SLC13A5, NaDC1, and NaDC3 in your experimental system to properly interpret your results.
Troubleshooting Guides
Problem 1: High variability in citrate uptake assays.
Possible Causes & Solutions:
| Potential Confounding Variable | Recommended Control Strategy |
| Citrate Concentration in Media | Standardize the citrate concentration in the assay buffer. Since this compound's potency is citrate-dependent, fluctuations in citrate levels will lead to variability. |
| This compound as a Substrate | At low citrate concentrations, the substrate activity of this compound might become more prominent. Ensure your assay conditions, particularly citrate levels, favor its inhibitory action. |
| Cell Health and Viability | Perform a cytotoxicity assay (e.g., MTT or LDH) in parallel to your citrate uptake assay to ensure that the observed inhibition is not due to cell death.[1] |
| SLC13A5 Expression Levels | Characterize the expression of SLC13A5 in your cell line (e.g., via qPCR or Western blot). Variability in expression between cell passages can lead to inconsistent results. |
| Assay Incubation Time | Optimize the incubation time for both this compound pre-treatment and the citrate uptake measurement to ensure you are observing the direct inhibitory effect. |
Problem 2: Discrepancies between in vitro and in vivo results.
Possible Causes & Solutions:
| Potential Confounding Variable | Recommended Control Strategy |
| Species-Specific Differences | Acknowledge the known differences in SLC13A5 function and phenotype between species (e.g., mouse vs. human).[3] Consider using humanized mouse models or human-derived cells for more translatable results. |
| Pharmacokinetics of this compound | Characterize the pharmacokinetic profile of this compound in your animal model to ensure adequate exposure in the target tissue (e.g., liver). Consider that the compound has low passive permeability and may have restricted brain access.[1] |
| Dietary Influences | Strictly control the diet of the animals. A high-fat diet, for example, can significantly alter the metabolic baseline and the response to SLC13A5 inhibition.[1] |
| Complex Metabolic Regulation | Be aware that inhibiting hepatic citrate uptake can have systemic effects on glucose homeostasis and lipid metabolism.[1] Measure a panel of metabolic parameters to get a comprehensive picture and avoid misinterpretation of isolated data points. |
Experimental Protocols
Key Experiment: In Vitro Citrate Uptake Assay
Objective: To measure the inhibitory effect of this compound on SLC13A5-mediated citrate uptake in a cellular model.
Methodology:
-
Cell Culture: Plate cells (e.g., HEK293 cells stably expressing human SLC13A5, or a relevant hepatocyte cell line) in a suitable multi-well plate and grow to confluence.
-
Control for Endogenous Citrate: Prior to the assay, wash the cells with a citrate-free buffer to remove any residual citrate from the culture medium.
-
Pre-incubation with Inhibitor: Incubate the cells with varying concentrations of this compound in the assay buffer for a predetermined time (e.g., 30 minutes). Include a vehicle control (e.g., DMSO).
-
Citrate Uptake: Initiate the uptake by adding a solution containing a known concentration of [14C]-labeled citrate.
-
Termination of Uptake: After a short, defined incubation period (e.g., 5-10 minutes), rapidly wash the cells with ice-cold stop buffer to halt the transport process.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated [14C]-citrate using a scintillation counter.
-
Data Analysis: Normalize the citrate uptake to the protein concentration in each well. Calculate the IC50 value for this compound by fitting the data to a dose-response curve.
Diagrams
Caption: Workflow for an in vitro citrate uptake assay to determine the IC50 of this compound.
Caption: Simplified signaling pathway showing the role of SLC13A5 and its inhibition by this compound.
References
- 1. Discovery and characterization of novel inhibitors of the sodium-coupled citrate transporter (NaCT or SLC13A5) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Untargeted Metabolomics of Slc13a5 Deficiency Reveal Critical Liver–Brain Axis for Lipid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]
Interpreting unexpected outcomes in PF-06649298 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-06649298, a selective inhibitor of the sodium-coupled citrate transporter (NaCT) SLC13A5.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why am I observing significant variability in the IC50 value of this compound across different experiments or cell lines?
A1: Variability in the IC50 value of this compound is an expected outcome due to its specific mechanism of action and varying experimental conditions. Here are the primary factors to consider:
-
Allosteric, State-Dependent Inhibition: this compound is an allosteric, state-dependent inhibitor of SLC13A5. Its inhibitory potency is highly dependent on the ambient concentration of citrate.[1] Higher citrate concentrations can, counterintuitively, increase the inhibitory potency of this compound.[2] Therefore, variations in citrate levels in your cell culture media or assay buffer will directly impact the apparent IC50.
-
Cell Line and Species Differences: The expression level of SLC13A5 can vary significantly between different cell lines (e.g., HEK293, HepG2, primary hepatocytes). Furthermore, there are species-specific differences in the transporter's affinity for citrate and inhibitors.[2] For example, the IC50 in human hepatocytes is reported to be 16.2 μM, while in mouse hepatocytes, it is 4.5 μM.[3]
-
Assay Conditions: The specific parameters of your citrate uptake assay, such as incubation time, temperature, and buffer composition, can influence the results.
Troubleshooting Steps:
-
Standardize Citrate Concentration: Ensure that the citrate concentration in your assay buffer is consistent across all experiments. If possible, measure the citrate concentration in your cell culture medium.
-
Characterize Your Cell Line: Determine the relative expression level of SLC13A5 in your chosen cell line.
-
Run Appropriate Controls: Always include a positive control (e.g., a known SLC13A5 inhibitor) and a negative control (vehicle) in your experiments.
-
Refer to Comparative Data: Use the provided data tables to benchmark your results against published values for different cell types.
Q2: My in vivo results with this compound show a weaker effect on plasma glucose and hepatic lipids than my in vitro data predicted. What could be the reason for this discrepancy?
A2: Translating in vitro potency to in vivo efficacy is a common challenge in drug development. For this compound, several factors can contribute to this observation:
-
Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) properties of this compound in vivo will determine the effective concentration of the compound at the target tissue (e.g., the liver). Suboptimal PK can lead to lower than expected target engagement.
-
Compensatory Mechanisms: The body has robust homeostatic mechanisms. Inhibition of hepatic citrate uptake by this compound might trigger compensatory pathways. For instance, other citrate transporters like NaDC1 and NaDC3 could partially compensate for the reduced SLC13A5 activity.[4]
-
Model System Differences: The metabolic state of the animal model (e.g., diet-induced obesity model vs. standard diet) can significantly influence the outcome. The reported effects of this compound on glucose metabolism are often observed in specific disease models.[3]
-
Incomplete Target Inhibition: In vivo studies with this compound have shown an approximately 33% reduction in hepatic citrate uptake, which is consistent with observations in SLC13a5 knockout mice.[4] This incomplete inhibition may be due to the factors mentioned above.
Troubleshooting Steps:
-
Review Dosing Regimen: Ensure that the dose and frequency of administration are appropriate to achieve and maintain the target plasma concentration.
-
Assess Target Engagement: If feasible, measure the free concentration of this compound in the liver to confirm target site exposure.
-
Evaluate Animal Model: Confirm that the chosen animal model is appropriate for the metabolic effects you are investigating.
-
Consider Combination Therapies: In a therapeutic context, combination with other agents might be necessary to achieve the desired physiological effect.
Q3: I am observing a slight increase in citrate uptake at very low concentrations of this compound, followed by inhibition at higher concentrations (a biphasic response). Is this a valid observation?
A3: A biphasic or hormetic dose-response is a known phenomenon for some allosteric modulators. While not explicitly documented for this compound in the provided search results, it is a plausible, though unexpected, outcome.
-
Complex Allosteric Modulation: Allosteric inhibitors bind to a site on the transporter distinct from the substrate-binding site, inducing a conformational change. It is theoretically possible that at very low concentrations, the binding of this compound could induce a conformational state that transiently enhances substrate binding or transport before the inhibitory effect dominates at higher concentrations.
-
Low-Affinity Substrate Activity: In the absence of citrate, this compound has been shown to have low-affinity substrate activity.[1] This suggests a complex interaction with the transporter that could, under specific assay conditions, lead to unexpected transport kinetics.
Troubleshooting Steps:
-
Confirm with a Full Dose-Response Curve: Carefully perform a full dose-response experiment with a wide range of this compound concentrations to confirm the biphasic nature of the response.
-
Vary Citrate Concentration: Investigate if this effect is dependent on the citrate concentration in your assay.
-
Consider an Alternative Assay: Use a different method to measure SLC13A5 activity, such as a membrane potential assay, to see if the biphasic effect is consistent across different detection methods.
-
Consult the Literature on Allosteric Modulators: Review literature on other allosteric modulators of transporters to understand the potential molecular mechanisms behind biphasic responses.
Quantitative Data Summary
Table 1: In Vitro IC50 Values of this compound
| Cell Line/System | Species | IC50 | Target | Reference |
| HEK293 expressing NaCT | Human | 408 nM | Citrate Uptake | [3] |
| Human Hepatocytes | Human | 16.2 µM | Citrate Uptake | [3] |
| Mouse Hepatocytes | Mouse | 4.5 µM | Citrate Uptake | [3] |
| HEK293 expressing NaDC1 | Human | >100 µM | Citrate Uptake | [3] |
| HEK293 expressing NaDC3 | Human | >100 µM | Citrate Uptake | [3] |
Experimental Protocols
Protocol 1: [14C]-Citrate Uptake Assay in Adherent Cells (e.g., HEK293, HepG2)
This protocol is adapted from methodologies described in the literature for assessing NaCT activity.
Materials:
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Adherent cells expressing SLC13A5 (e.g., stably transfected HEK293 or HepG2 cells)
-
24-well or 96-well cell culture plates
-
Assay Buffer: 142 mM NaCl, 5 mM KCl, 1.2 mM MgSO4, 1.5 mM CaCl2, 5 mM glucose, 25 mM HEPES, pH 7.4
-
This compound stock solution (in DMSO)
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[1,5-14C]-Citric acid
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Unlabeled citric acid
-
Stop Solution: Ice-cold Phosphate Buffered Saline (PBS)
-
Lysis Buffer: 0.1 M NaOH with 0.1% SDS
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in 24-well or 96-well plates and grow to confluence.
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in Assay Buffer. Include a vehicle control (DMSO).
-
Prepare the substrate solution by mixing [14C]-citric acid with unlabeled citric acid in Assay Buffer to the desired final concentration (e.g., 150 µM).
-
-
Assay:
-
Aspirate the growth medium from the cells and wash once with Assay Buffer.
-
Add the this compound dilutions (or vehicle) to the wells and pre-incubate for 30 minutes at 37°C.
-
Initiate the uptake by adding the [14C]-citrate substrate solution to each well.
-
Incubate for a predetermined time (e.g., 45-90 minutes) at 37°C.
-
-
Termination and Lysis:
-
To stop the reaction, rapidly aspirate the substrate solution and wash the cells three times with ice-cold PBS.
-
Add Lysis Buffer to each well and incubate for at least 30 minutes to ensure complete cell lysis.
-
-
Quantification:
-
Transfer the lysate from each well to a scintillation vial.
-
Add scintillation cocktail.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Normalize the data to the protein concentration in each well, if necessary.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Measurement of Plasma Glucose and Hepatic Triglycerides in Mice
This protocol provides a general workflow for assessing the in vivo effects of this compound on metabolic parameters.
Materials:
-
Animal model (e.g., diet-induced obese C57BL/6 mice)
-
This compound formulation for oral gavage
-
Vehicle control
-
Glucometer and test strips
-
Microcentrifuge tubes for blood collection (with anticoagulant, e.g., EDTA)
-
Triglyceride assay kit
-
Liver homogenization buffer and equipment
-
Chloroform:methanol (2:1) solution
Procedure:
-
Animal Acclimation and Dosing:
-
Acclimate animals to the experimental conditions.
-
Administer this compound or vehicle by oral gavage at the desired dose and frequency (e.g., 250 mg/kg, twice daily).[3]
-
-
Plasma Glucose Measurement:
-
At specified time points, collect a small blood sample from the tail vein.
-
Measure blood glucose using a glucometer.
-
-
Sample Collection at Endpoint:
-
At the end of the study, fast the mice for a designated period (e.g., 4-6 hours).
-
Euthanize the mice and collect trunk blood into EDTA-coated tubes.
-
Harvest the liver, weigh it, and immediately freeze a portion in liquid nitrogen for triglyceride analysis.
-
-
Plasma and Liver Processing:
-
Centrifuge the blood at 2,000 x g for 15 minutes at 4°C to separate the plasma. Store plasma at -80°C.
-
Homogenize a weighed portion of the frozen liver tissue.
-
-
Biochemical Analysis:
-
Plasma Triglycerides: Measure triglyceride levels in the plasma using a commercial colorimetric assay kit according to the manufacturer's instructions.
-
Hepatic Triglycerides: Extract lipids from the liver homogenate using the Folch method (chloroform:methanol extraction). After extraction and evaporation of the solvent, resuspend the lipid pellet and measure triglycerides using a commercial assay kit.
-
-
Data Analysis:
-
Compare the mean values of plasma glucose, plasma triglycerides, and hepatic triglycerides between the this compound-treated group and the vehicle-treated group using an appropriate statistical test (e.g., Student's t-test or ANOVA).
-
Visualizations
Caption: Mechanism of SLC13A5 inhibition by this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery and characterization of novel inhibitors of the sodium-coupled citrate transporter (NaCT or SLC13A5) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of PF-06649298 and Other SLC13A5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of PF-06649298 with other known inhibitors of the solute carrier family 13 member 5 (SLC13A5), a sodium-coupled citrate transporter. The content is supported by experimental data to aid in the evaluation of these compounds for research and therapeutic development.
Introduction to SLC13A5 and its Inhibition
The solute carrier family 13 member 5 (SLC13A5), also known as the Na+/citrate cotransporter (NaCT), is a plasma membrane protein that mediates the transport of citrate from the extracellular space into cells.[1] This process is crucial for various metabolic pathways, including fatty acid synthesis, cholesterol synthesis, and the regulation of glycolysis.[1][2] Dysregulation of SLC13A5 activity has been implicated in metabolic disorders such as obesity and non-alcoholic fatty liver disease (NAFLD), as well as in certain types of cancer and epilepsy.[1][3] Consequently, the development of potent and selective SLC13A5 inhibitors is an active area of research for therapeutic intervention. This guide focuses on comparing the efficacy of this compound, a well-characterized SLC13A5 inhibitor, with other notable inhibitors.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro potency of this compound and other SLC13A5 inhibitors. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Inhibitor | Target | IC50 | Cell Type / Assay Condition | Species | Reference(s) |
| This compound | SLC13A5 (NaCT) | 408 nM | HEK-293 cells expressing NaCT | Human | [4] |
| 16.2 µM | Human hepatocytes | Human | [4] | ||
| 4.5 µM | Mouse hepatocytes | Mouse | [4] | ||
| NaDC1 | >100 µM | HEK-293 cells expressing NaDC1 | Human | [4] | |
| NaDC3 | >100 µM | HEK-293 cells expressing NaDC3 | Human | [4] | |
| PF-06761281 | SLC13A5 (NaCT) | 0.51 µM | HEK-293 cells expressing NaCT | Human | [5] |
| 0.74 µM | Human hepatocytes | Human | [5] | ||
| 0.21 µM | Mouse hepatocytes | Mouse | [5] | ||
| 0.12 µM | Rat hepatocytes | Rat | [5] | ||
| NaDC1 | 13.2 µM | HEK-293 cells expressing NaDC1 | Human | [5] | |
| NaDC3 | 14.1 µM | HEK-293 cells expressing NaDC3 | Human | [5] | |
| BI01383298 | SLC13A5 (NaCT) | 24 nM | HepG2 cells | Human | [6] |
| 56 nM | HEK293-hSLC13A5 cells | Human | [6] | ||
| mSLC13A5 | >100 µM | HEK293-mSLC13A5 cells | Mouse | [6] | |
| hSLC13A2 (NaDC1) | >100 µM | HEK293-hSLC13A2 cells | Human | [6] | |
| hSLC13A3 (NaDC3) | >100 µM | HEK293-hSLC13A3 cells | Human | [6] | |
| LBA-3 | SLC13A5 (NaCT) | 67 nM | Not specified | Not specified | [7] |
| NaDC1 | Not specified | IC50 curves available in supplementary data | Not specified | [7] | |
| NaDC3 | Not specified | IC50 curves available in supplementary data | Not specified | [7] | |
| ETG-5773 | SLC13A5 (NaCT) | Not specified | Not specified | Not specified |
Mechanism of Action
The mechanism by which a compound inhibits its target is a critical factor in its pharmacological profile. The known SLC13A5 inhibitors exhibit different mechanisms of action.
| Inhibitor | Mechanism of Action | Key Characteristics | Reference(s) |
| This compound | Allosteric, state-dependent inhibitor | Inhibitory potency is highly dependent on the ambient citrate concentration. Also shows low-affinity substrate activity in the absence of citrate. | [8] |
| PF-06761281 | Allosteric, state-dependent inhibitor | Similar to this compound, its inhibitory potency is dependent on citrate concentration. | [8] |
| BI01383298 | Irreversible, non-competitive inhibitor | Binds to the transporter in a time-dependent manner, leading to persistent inhibition even after the removal of the free inhibitor. | [9] |
| LBA-3 | Not explicitly stated | Developed from the hydroxysuccinic acid scaffold of this compound. | [7] |
| ETG-5773 | Not explicitly stated |
Species Selectivity
The species selectivity of an inhibitor is an important consideration for preclinical studies and the translation of findings to human subjects.
| Inhibitor | Human SLC13A5 | Mouse SLC13A5 | Key Observations | Reference(s) |
| This compound | Active | Active | Inhibits both human and mouse SLC13A5. | [9] |
| PF-06761281 | Active | Active | Inhibits both human and mouse SLC13A5. | [9] |
| BI01383298 | Active | Inactive | Highly selective for human SLC13A5, with no effect on the mouse ortholog. | [6][9] |
| LBA-3 | Not explicitly stated | Active in mouse models | Shown to be effective in mouse models of hyperlipidemia. | [7] |
| ETG-5773 | Not explicitly stated | Not explicitly stated |
Experimental Protocols
[14C]-Citrate Uptake Assay
This assay is a fundamental method for assessing the inhibitory activity of compounds against SLC13A5.
Objective: To measure the uptake of radiolabeled citrate into cells expressing the SLC13A5 transporter in the presence and absence of inhibitory compounds.
General Protocol:
-
Cell Culture: Cells (e.g., HEK-293 cells stably expressing human SLC13A5, or primary hepatocytes) are cultured in appropriate media and conditions.
-
Cell Plating: Cells are seeded into multi-well plates (e.g., 96-well or 384-well) and allowed to adhere.
-
Inhibitor Pre-incubation: The cell culture medium is removed, and the cells are washed with a sodium-containing buffer (e.g., NaCl buffer, pH 7.5). The cells are then pre-incubated with the test compound at various concentrations for a specified period (e.g., 30 minutes at 37°C). For irreversible inhibitors like BI01383298, a wash step to remove the unbound inhibitor may be included after pre-incubation.[9]
-
Initiation of Uptake: The uptake is initiated by adding a solution containing [14C]-citrate and unlabeled citrate to the wells.
-
Incubation: The plate is incubated for a defined period (e.g., 30 minutes at 37°C) to allow for citrate uptake.
-
Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled citrate.
-
Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The amount of [14C]-citrate uptake is determined and plotted against the inhibitor concentration to calculate the IC50 value.
Kinetic Analysis: To determine the mechanism of inhibition (e.g., competitive, non-competitive), the assay is performed with varying concentrations of both the inhibitor and the substrate (citrate). Kinetic parameters such as Kt (Michaelis constant) and Vmax (maximum velocity) are then calculated in the presence and absence of the inhibitor.[9]
Signaling Pathways and Experimental Workflows
SLC13A5 in Cellular Metabolism
The transport of citrate into the cytosol by SLC13A5 has significant downstream effects on key metabolic pathways, including lipogenesis and glycolysis.
Caption: Role of SLC13A5 in linking extracellular citrate to cytosolic metabolic pathways.
Transcriptional Regulation of the SLC13A5 Gene
The expression of the SLC13A5 gene is regulated by several transcription factors, highlighting its importance in cellular homeostasis.
References
- 1. Molecular Mechanisms of the SLC13A5 Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The growing research toolbox for SLC13A5 citrate transporter disorder: a rare disease with animal models, cell lines, an ongoing Natural History Study and an engaged patient advocacy organization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. State-Dependent Allosteric Inhibition of the Human SLC13A5 Citrate Transporter by Hydroxysuccinic Acids, this compound and PF-06761281 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of PF-06649298 for the Sodium-Coupled Citrate Transporter SLC13A5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PF-06649298, a potent inhibitor of the sodium-coupled citrate transporter SLC13A5 (also known as NaCT), with other available inhibitors. The specificity of a chemical probe is paramount for accurately interpreting experimental results and for the development of targeted therapeutics. This document summarizes key performance data, details experimental protocols for specificity validation, and visualizes critical workflows and concepts to aid in the objective assessment of this compound for your research needs.
Comparative Analysis of SLC13A5 Inhibitors
This compound demonstrates high potency and selectivity for the human SLC13A5 transporter. The following table summarizes its performance in comparison to other known SLC13A5 inhibitors. Data is compiled from in vitro studies measuring the half-maximal inhibitory concentration (IC50) against SLC13A5 and related transporters.
| Compound | Target | Cell Line | IC50 | Species Selectivity | Mechanism of Action | Reference |
| This compound | Human SLC13A5 (NaCT) | HEK293 (overexpressing) | 408 nM | Human, Mouse | Allosteric, state-dependent inhibitor | [1][2] |
| Human SLC13A5 (NaCT) | Human Hepatocytes | 16.2 µM | [1][3] | |||
| Mouse SLC13A5 (NaCT) | Mouse Hepatocytes | 4.5 µM | [1] | |||
| Human SLC13A2 (NaDC1) | HEK293 (overexpressing) | >100 µM | [1] | |||
| Human SLC13A3 (NaDC3) | HEK293 (overexpressing) | >100 µM | [1] | |||
| PF-06761281 | Human SLC13A5 (NaCT) | Not Specified | More potent than this compound | Human, Mouse | Allosteric, state-dependent inhibitor | [2] |
| BI01383298 | Human SLC13A5 (NaCT) | HEK293 (overexpressing) / HepG2 | 24-56 nM | Human-specific | Irreversible, non-competitive inhibitor | [4] |
| Mouse SLC13A5 (NaCT) | Not Specified | >100 µM | [4] | |||
| ETG-5773 | Human SLC13A5 (NaCT) | Not Specified | 160 nM | Human, Mouse | Non-competitive inhibitor | |
| Mouse SLC13A5 (NaCT) | Not Specified | 180 nM |
Key Observations:
-
High Selectivity of this compound: this compound exhibits excellent selectivity for SLC13A5 over the closely related dicarboxylate transporters SLC13A2 (NaDC1) and SLC13A3 (NaDC3), with IC50 values greater than 100 µM for the latter two[1]. This is a critical feature for specifically probing the function of SLC13A5.
-
Potency Comparison: While this compound is a potent inhibitor, BI01383298 shows significantly higher potency for the human transporter[4]. However, BI01383298 is human-specific and acts as an irreversible inhibitor, which may not be suitable for all experimental designs.
-
Mechanism of Action: this compound is an allosteric, state-dependent inhibitor, meaning its inhibitory activity is influenced by the concentration of the natural substrate, citrate[2]. This contrasts with the non-competitive and irreversible nature of other inhibitors.
Experimental Protocols for Specificity Validation
The following protocols are fundamental for validating the specificity of inhibitors targeting SLC13A5.
[14C]-Citrate Uptake Assay in HEK293 Cells
This is the gold-standard assay to functionally assess the inhibitory activity of compounds on SLC13A5.
a. Cell Culture and Transfection:
-
Cell Line: Human Embryonic Kidney (HEK293) cells are a suitable host for overexpressing SLC13A5 as they do not have endogenous citrate permeability[5].
-
Culture Medium: Grow HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Transfection: For transient transfection, seed cells in 24-well plates and transfect with a plasmid encoding human SLC13A5 using a suitable transfection reagent like Lipofectamine 2000. Assays are typically performed 24-48 hours post-transfection[1]. For stable cell lines, select transfected cells using an appropriate antibiotic.
b. Uptake Assay Protocol:
-
Cell Seeding: Seed SLC13A5-expressing HEK293 cells onto 24- or 48-well plates and grow to confluence.
-
Pre-incubation: Aspirate the culture medium and wash the cells twice with pre-warmed NaCl uptake buffer (140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 5 mM glucose, buffered with 25 mM HEPES/Tris, pH 7.4)[6].
-
Inhibitor Incubation: Add NaCl uptake buffer containing the desired concentration of this compound or other inhibitors (and vehicle control) to the cells. Incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Initiation of Uptake: To start the uptake, add the uptake buffer containing a mixture of unlabeled citrate and [14C]-citrate to the wells. The final citrate concentration should be close to the Km of the transporter.
-
Termination of Uptake: After a short incubation period (e.g., 1-5 minutes, within the linear range of uptake), rapidly terminate the transport by aspirating the uptake solution and washing the cells three times with ice-cold NaCl uptake buffer.
-
Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
-
Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactivity counts to the protein concentration in each well. Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Selectivity Assays
To confirm specificity, perform the [14C]-citrate uptake assay in parallel using HEK293 cells individually overexpressing other related transporters, such as SLC13A2 (NaDC1) and SLC13A3 (NaDC3). A highly specific inhibitor like this compound will show potent inhibition of SLC13A5-mediated uptake with minimal to no effect on the other transporters[1].
Off-Target Profiling
For a comprehensive assessment of specificity, this compound should be screened against a broad panel of off-targets, including other transporters, G-protein coupled receptors (GPCRs), ion channels, and kinases. This is typically performed by specialized contract research organizations (CROs). While detailed public data on a broad panel screening of this compound is limited, one study reported no significant interaction with over 65 other targets, including ATP-citrate lyase and the hERG channel[7].
Visualizing Experimental Workflows and Concepts
The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of validating the specificity of this compound.
Caption: Workflow for determining the IC50 of this compound.
Caption: Logic of specificity validation for this compound.
Caption: Inhibition of SLC13A5-mediated citrate transport.
References
- 1. Functional Assay of Transporters in HEK293 Cells. [bio-protocol.org]
- 2. Mechanism of Na+-dependent citrate transport from the structure of an asymmetrical CitS dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mechanism of Na+-dependent citrate transport from the structure of an asymmetrical CitS dimer | eLife [elifesciences.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and characterization of novel inhibitors of the sodium-coupled citrate transporter (NaCT or SLC13A5) - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Cross-Species Activity of the SLC13A5 Inhibitor PF-06649298
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro activity of PF-06649298, a known inhibitor of the sodium-coupled citrate transporter (NaCT), also known as Solute Carrier Family 13 Member 5 (SLC13A5). This document summarizes key experimental data, outlines detailed protocols, and visualizes the underlying biological pathways and experimental workflows.
This compound has been identified as a potent, state-dependent allosteric inhibitor of the human SLC13A5 transporter.[1] Its mechanism of action involves binding to the transporter in a manner that is dependent on the concentration of citrate, the natural substrate of SLC13A5.[1] This guide delves into the quantitative aspects of its inhibitory activity across different species, providing a valuable resource for preclinical research and development.
Quantitative Comparison of this compound Activity
The inhibitory potency of this compound has been evaluated in various cell-based assays, primarily focusing on human and murine models. The half-maximal inhibitory concentration (IC50) values, a key measure of inhibitor potency, are summarized in the table below. The data consistently indicates that this compound exhibits limited species selectivity between human and mouse.[2]
| Species/Cell Line | Transporter | IC50 (µM) | Reference |
| Human | Endogenous SLC13A5 in hepatocytes | 16.2 | [3] |
| Mouse | Endogenous Slc13a5 in hepatocytes | 4.5 | [3] |
| Human | Recombinant human SLC13A5 in HEK-293 cells | 0.408 | [3] |
| Human | Recombinant human SLC13A5 in HEK-293 cells | 0.4 - 10 | [2] |
Note: The variability in IC50 values for HEK-293 cells expressing human SLC13A5 may be attributed to differences in experimental conditions, such as citrate concentration, which is known to influence the potency of this state-dependent inhibitor.[1]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of the presented data. The following section outlines a typical protocol for a [¹⁴C]-citrate uptake assay used to determine the inhibitory activity of compounds like this compound.
[¹⁴C]-Citrate Uptake Assay in Hepatocytes
This assay measures the uptake of radiolabeled citrate into hepatocytes, allowing for the quantification of transporter activity and its inhibition.
Materials:
-
Cryopreserved or freshly isolated primary hepatocytes (human, mouse, or rat)
-
Plating medium (e.g., Williams' Medium E with supplements)
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
[¹⁴C]-Citrate (radiolabeled substrate)
-
This compound or other test compounds
-
Scintillation fluid
-
Scintillation counter
-
Multi-well culture plates (e.g., 24-well or 96-well)
-
Oil mixture (e.g., silicone oil and mineral oil) for the oil-spin method
-
Lysis buffer
Procedure:
-
Cell Plating: Plate hepatocytes in multi-well plates and allow them to form a monolayer.
-
Pre-incubation: Wash the cells with uptake buffer and pre-incubate them with varying concentrations of this compound or vehicle control for a defined period (e.g., 15-30 minutes) at 37°C.
-
Initiation of Uptake: Add the [¹⁴C]-citrate solution to each well to initiate the uptake reaction.
-
Incubation: Incubate the plates for a specific time (e.g., 15-30 minutes) at 37°C. To distinguish active transport from passive diffusion, a parallel set of experiments can be conducted at 4°C.
-
Termination of Uptake:
-
Plated Method: Rapidly wash the cells with ice-cold uptake buffer to remove extracellular radiolabel.
-
Oil-Spin Method: Layer the cell suspension over an oil mixture in a microcentrifuge tube and centrifuge to separate the cells from the incubation medium.
-
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Quantification: Add scintillation fluid to the cell lysates and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the rate of citrate uptake and determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
To provide a deeper context for the activity of this compound, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: SLC13A5-mediated citrate transport and its downstream metabolic effects.
The diagram above illustrates how SLC13A5 transports extracellular citrate into the cell. Intracellular citrate is a key metabolic intermediate that is converted to Acetyl-CoA, a precursor for lipogenesis. Citrate also allosterically inhibits phosphofructokinase-1 (PFK-1), a key enzyme in glycolysis. This compound inhibits the initial step of this pathway by blocking citrate entry through SLC13A5.
Caption: Workflow for assessing the inhibitory activity of this compound.
This workflow diagram provides a step-by-step overview of the experimental process for determining the inhibitory potency of this compound on SLC13A5-mediated citrate uptake. The process begins with the preparation of cells and the test compound, followed by the core assay steps, and concludes with data acquisition and analysis.
References
- 1. State-Dependent Allosteric Inhibition of the Human SLC13A5 Citrate Transporter by Hydroxysuccinic Acids, this compound and PF-06761281 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
A Comparative Guide to PF-06649298 and Novel Citrate Transport Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the performance of PF-06649298, a known SLC13A5 inhibitor, against a panel of novel citrate transport inhibitors. The data presented herein is intended to assist researchers in making informed decisions for their drug discovery and development programs targeting metabolic diseases.
Introduction to Citrate Transport Inhibition
The sodium-coupled citrate transporter (NaCT), also known as SLC13A5, plays a crucial role in regulating cellular energy metabolism by transporting citrate from the extracellular space into cells.[1] Inhibition of SLC13A5 is a promising therapeutic strategy for metabolic disorders such as type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and obesity.[2][3] This guide evaluates the performance of this compound and compares it with other novel inhibitors: PF-06761281, BI01383298, and LBA-3.
Performance Comparison of Citrate Transport Inhibitors
The following tables summarize the available quantitative data for this compound and the novel citrate transport inhibitors.
In Vitro Potency and Selectivity
| Compound | Target | Cell Line | IC50 | Selectivity | Mechanism of Action |
| This compound | SLC13A5 (NaCT) | Human Hepatocytes | 16.2 µM[4][5] | Selective for NaCT over NaDC1 and NaDC3 (>100 µM)[4] | Allosteric, state-dependent inhibitor[2] |
| HEK293-hNaCT | 408 nM[4] | ||||
| Mouse Hepatocytes | 4.5 µM[4] | ||||
| PF-06761281 | SLC13A5 (NaCT) | Human Hepatocytes | 0.74 µM[6] | Partially selective over NaDC1 (13.2 µM) and NaDC3 (14.1 µM)[6] | Allosteric, state-dependent inhibitor[2] |
| HEK293-hNaCT | 0.51 µM[6] | ||||
| Mouse Hepatocytes | 0.21 µM[6] | ||||
| Rat Hepatocytes | 0.12 µM[6] | ||||
| BI01383298 | Human SLC13A5 | HepG2 | ~24-60 nM[7] | Highly selective for human SLC13A5; no activity against mouse NaCT[7] | Irreversible, non-competitive inhibitor[7] |
| HEK293-hNaCT | ~100 nM[7] | ||||
| LBA-3 | SLC13A5 | Not Specified | 67 nM | Selective for SLC13A5 | Selective Inhibitor |
In Vivo Efficacy
| Compound | Animal Model | Dosing and Duration | Key Findings |
| This compound | High-fat diet (HFD) induced obese mice | 250 mg/kg, p.o., twice a day for 21 days[4] | Reversed glucose intolerance; decreased plasma glucose, hepatic triglycerides, diacylglycerides, and acyl-carnitines.[4] |
| PF-06761281 | C57BL/6 mice | Not specified | Demonstrated dose-dependent inhibition of [14C]citrate uptake in liver and kidney. |
| LBA-3 | PCN-stimulated and starvation-induced mouse models | Not specified | Lowered triglyceride and total cholesterol levels without detectable toxicity. |
Experimental Protocols
[14C]-Citrate Uptake Assay for SLC13A5 Inhibition in HepG2 Cells
This protocol describes a method to determine the inhibitory activity of compounds on the sodium-coupled citrate transporter (SLC13A5) in the human hepatoma cell line, HepG2.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Collagen-coated 24-well plates
-
Transport Buffer (NaCl-based): 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 0.8 mM MgSO4, 5 mM glucose, and 25 mM HEPES/Tris, pH 7.4.
-
Wash Buffer (Choline-based): 140 mM choline chloride, 1.8 mM CaCl2, 0.8 mM MgSO4, 5 mM glucose, and 25 mM HEPES/Tris, pH 7.4.
-
[14C]-Citrate (radiolabeled)
-
Test compounds (e.g., this compound and novel inhibitors)
-
Lysis Buffer (e.g., 0.1 N NaOH with 0.1% SDS)
-
Scintillation cocktail and counter
Procedure:
-
Cell Seeding: Seed HepG2 cells onto collagen-coated 24-well plates at a density that allows them to reach ~90% confluency on the day of the assay.
-
Cell Culture: Culture the cells for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Pre-incubation:
-
Aspirate the culture medium from the wells.
-
Wash the cells twice with 1 mL of pre-warmed Wash Buffer.
-
Add 0.5 mL of Transport Buffer containing the desired concentration of the test compound or vehicle control to each well.
-
Incubate the plates at 37°C for a specified pre-incubation time (e.g., 10-30 minutes).
-
-
Uptake Initiation:
-
Prepare the uptake solution by adding [14C]-citrate to the Transport Buffer (final concentration, e.g., 4 µM).
-
Aspirate the pre-incubation solution.
-
Add 0.5 mL of the uptake solution (containing the test compound and [14C]-citrate) to each well to initiate the uptake.
-
-
Uptake Termination:
-
After a specific incubation time (e.g., 10 minutes), aspirate the uptake solution.
-
Wash the cells three times with 1 mL of ice-cold Wash Buffer to stop the uptake and remove extracellular radiolabel.
-
-
Cell Lysis and Scintillation Counting:
-
Add 0.5 mL of Lysis Buffer to each well and incubate for at least 30 minutes at room temperature to lyse the cells.
-
Transfer the lysate to a scintillation vial.
-
Add 5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Determine the protein concentration in each well using a standard protein assay (e.g., BCA assay) from parallel plates.
-
Normalize the counts per minute (CPM) to the protein concentration to get the uptake rate (e.g., in nmol/mg protein/min).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.
-
Visualizations
Signaling Pathway of Citrate Transport and Metabolism
Caption: Citrate transport via SLC13A5 and its role in cellular metabolism.
Experimental Workflow for Inhibitor Screening
Caption: Workflow for the [14C]-citrate uptake assay to screen for SLC13A5 inhibitors.
Logical Relationship of Inhibitor Mechanisms
Caption: Classification of citrate transport inhibitors based on their mechanism of action.
References
- 1. Mutations in the Na+/Citrate Cotransporter NaCT (SLC13A5) in Pediatric Patients with Epilepsy and Developmental Delay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. State-Dependent Allosteric Inhibition of the Human SLC13A5 Citrate Transporter by Hydroxysuccinic Acids, this compound and PF-06761281 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of the SLC13A5 Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro vs. In Vivo Correlation of PF-06649298's Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of PF-06649298, a selective inhibitor of the sodium-coupled citrate transporter (NaCT), also known as Solute Carrier Family 13 Member 5 (SLC13A5). By examining its performance alongside alternative inhibitors, this document aims to provide valuable insights for researchers in metabolic diseases and drug development.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor of SLC13A5, a transporter primarily expressed in the liver, testis, and brain that mediates the uptake of citrate from the extracellular environment into cells.[1][2][3] Cytosolic citrate is a key metabolic intermediate, playing a crucial role in energy homeostasis, lipogenesis, and glycolysis regulation.[1][4] Inhibition of SLC13A5 is therefore a promising therapeutic strategy for metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes.[1]
Studies have revealed that this compound acts as an allosteric, state-dependent inhibitor of SLC13A5. Its inhibitory potency is influenced by the concentration of citrate, suggesting a complex interaction with the transporter.[5]
In Vitro Efficacy and Potency
The in vitro activity of this compound and its alternatives has been evaluated in various cell-based assays, primarily measuring the inhibition of citrate uptake.
| Compound | Assay System | IC50 | Reference |
| This compound | HEK-293 cells overexpressing human SLC13A5 | 0.4 - 10 µM | [5] |
| Human Hepatocytes | 16.2 µM | ||
| Mouse Hepatocytes | 4.5 µM | ||
| PF-06761281 | HEK-293 cells overexpressing human SLC13A5 | 0.51 µM | [6] |
| LBA-3 | Cell-based assay | 67 nM | [7] |
In Vivo Studies in a High-Fat Diet Mouse Model
The in vivo effects of this compound were investigated in a mouse model of diet-induced obesity, a relevant preclinical model for studying metabolic diseases.
| Parameter | Treatment Group | Observation | Reference |
| Plasma Glucose | This compound (250 mg/kg, p.o., twice daily for 21 days) | Modest reductions in plasma glucose concentrations. | [6] |
| Hepatic Citrate Uptake | This compound | Dose-dependent inhibition of [14C]citrate uptake in the liver. | [6] |
| Hepatic Lipids | This compound | Data on direct measurement of hepatic lipids not specified in the provided search results. |
Correlation of In Vitro and In Vivo Effects
A direct quantitative in vitro-in vivo correlation (IVIVC) model for this compound has not been established in the reviewed literature. However, a qualitative correlation can be observed. The in vitro potency of this compound in inhibiting citrate uptake in hepatocytes is consistent with its in vivo activity of reducing hepatic citrate uptake and influencing glucose metabolism in a diet-induced obesity model. The micromolar IC50 values observed in vitro translate to efficacy in vivo at a dose of 250 mg/kg. Further studies incorporating pharmacokinetic data, such as plasma and tissue concentrations of this compound, would be necessary to establish a formal IVIVC.
Comparison with Alternative SLC13A5 Inhibitors
| Feature | This compound | PF-06761281 | LBA-3 |
| In Vitro Potency (IC50) | 0.4 - 16.2 µM | 0.51 µM | 67 nM |
| In Vivo Efficacy | Modest reduction in plasma glucose. | Dose-dependent inhibition of citrate uptake in liver and kidney. | Effectively lowered triglyceride and total cholesterol levels in mouse models. |
| Advantages | Well-characterized initial probe compound. | More potent than this compound in vitro. | Significantly more potent in vitro and effective in lowering lipids in vivo. |
| Limitations | Modest in vivo effects on glucose. | Limited publicly available in vivo efficacy data on metabolic endpoints. | Newer compound, potentially less long-term data available. |
Experimental Protocols
In Vitro Citrate Uptake Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of compounds against SLC13A5-mediated citrate uptake.
Methodology:
-
Cell Culture: HEK-293 cells stably overexpressing human SLC13A5 or primary hepatocytes are cultured in appropriate media and conditions.
-
Assay Preparation: Cells are seeded in multi-well plates and allowed to adhere.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) for a specified period.
-
Citrate Uptake: The assay is initiated by adding a solution containing [14C]-labeled citrate.
-
Termination and Lysis: After a defined incubation time, the uptake is stopped by washing the cells with ice-cold buffer. The cells are then lysed.
-
Quantification: The amount of [14C]-citrate taken up by the cells is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.
In Vivo High-Fat Diet (HFD) Mouse Model
Objective: To evaluate the in vivo efficacy of SLC13A5 inhibitors on metabolic parameters in a diet-induced obesity model.
Methodology:
-
Animal Model: Male C57BL/6J mice are typically used.
-
Diet Induction: Mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for a period of several weeks to induce obesity, insulin resistance, and other metabolic dysfunctions.[8] A control group is fed a standard chow diet.
-
Compound Administration: The test compound (e.g., this compound) is administered orally (p.o.) or via another appropriate route at a specified dose and frequency for a defined treatment period. A vehicle control group is also included.
-
Metabolic Phenotyping: Various parameters are measured at baseline and throughout the study, including:
-
Body weight and food intake.
-
Fasting blood glucose and insulin levels.
-
Glucose tolerance tests (GTT) and insulin tolerance tests (ITT).
-
Plasma lipid profiles (triglycerides, cholesterol).
-
-
Tissue Analysis: At the end of the study, tissues such as the liver are collected for analysis of:
-
Citrate uptake (using radiolabeled citrate).
-
Gene expression analysis of metabolic genes.
-
Histological analysis for steatosis.
-
-
Data Analysis: Statistical analysis is performed to compare the different treatment groups.
Visualizations
Caption: SLC13A5-mediated citrate transport and its inhibition by this compound.
Caption: Workflow for correlating in vitro and in vivo effects of this compound.
References
- 1. Molecular Mechanisms of the SLC13A5 Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 4. researchgate.net [researchgate.net]
- 5. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of a Dicarboxylic Series for in Vivo Inhibition of Citrate Transport by the Solute Carrier 13 (SLC13) Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The high-fat diet-fed mouse: a model for studying mechanisms and treatment of impaired glucose tolerance and type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PF-06649298 and its Analogs as Inhibitors of the Sodium-Coupled Citrate Transporter (SLC13A5)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the SLC13A5 inhibitor PF-06649298 and its notable analogs. The information is intended to assist researchers in selecting the appropriate tool compound for their studies in metabolic diseases such as type-2 diabetes, non-alcoholic fatty liver disease (NAFLD), and hyperlipidemia.[1][2]
The sodium-coupled citrate transporter (NaCT), also known as SLC13A5, plays a crucial role in cellular metabolism by transporting citrate from the blood into hepatocytes. This imported citrate is a key metabolic intermediate, influencing pathways such as glycolysis, de novo fatty acid synthesis, and gluconeogenesis.[3][4] Inhibition of SLC13A5 is therefore a promising therapeutic strategy for various metabolic disorders.[1][5]
Compound Overview and Mechanism of Action
This compound and its analogs are small molecule inhibitors that target SLC13A5. While initially thought to be competitive inhibitors due to their structural similarity to citrate, further studies have revealed a more complex mechanism of action.[6][3] Evidence suggests they act as allosteric, state-dependent inhibitors, with their potency being influenced by the ambient citrate concentration.[1][6] These compounds bind at or near the citrate binding site, arresting the transporter's conformational changes required for citrate translocation.[3][7]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro potency (IC50) of this compound and its key analogs against SLC13A5 and related transporters. This data highlights the evolution of inhibitor design, leading to compounds with significantly improved potency and selectivity.
| Compound | Target | Assay System | IC50 | Reference(s) |
| This compound | Human SLC13A5 (NaCT) | HEK293 cells, [14C]citrate uptake | 408 nM | [8] |
| Human SLC13A5 (NaCT) | Human Hepatocytes | 16.2 µM | [8][9] | |
| Mouse SLC13A5 (NaCT) | Mouse Hepatocytes | 4.5 µM | [8] | |
| Human SLC13A2 (NaDC1) | HEK293 cells, [14C]citrate uptake | >100 µM | [8] | |
| Human SLC13A3 (NaDC3) | HEK293 cells, [14C]citrate uptake | >100 µM | [8] | |
| PF-06761281 | Human SLC13A5 (NaCT) | Not specified | More potent than this compound | [5] |
| BI01383298 | Human SLC13A5 (NaCT) | HEK293 cells | ~100 nM | |
| Human SLC13A5 (NaCT) | HepG2 cells | 197 ± 51 nM | ||
| Mouse SLC13A5 (NaCT) | Not specified | No effect | [6] | |
| LBA-3 | Human SLC13A5 (NaCT) | Not specified | 67 nM | [2] |
| Human SLC13A2 (NaDC1) | Not specified | Not specified, IC50 curves available | [2] | |
| Human SLC13A3 (NaDC3) | Not specified | Not specified, IC50 curves available | [2] |
Experimental Protocols
A generalized protocol for assessing the inhibitory activity of compounds on SLC13A5 using a radiolabeled substrate uptake assay is provided below. This method is commonly employed in the characterization of SLC13A5 inhibitors.[1][8]
[14C]-Citrate Uptake Assay in HEK293 Cells Expressing SLC13A5
-
Cell Culture: Maintain HEK293 cells stably or transiently expressing the human SLC13A5 transporter in appropriate culture medium.
-
Seeding: Plate cells in a suitable format (e.g., 96-well plates) and allow them to adhere and reach a desired confluency.
-
Pre-incubation:
-
Wash the cells with a pre-warmed sodium-containing buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the buffer containing various concentrations of the test compound (e.g., this compound or its analogs) or vehicle control to the wells.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
Uptake Initiation:
-
Prepare an uptake solution containing a fixed concentration of [14C]-citrate in the sodium-containing buffer.
-
Remove the pre-incubation solution and add the [14C]-citrate uptake solution to initiate the transport assay.
-
-
Uptake Termination:
-
After a specified time (e.g., 10-30 minutes), rapidly terminate the uptake by aspirating the uptake solution and washing the cells multiple times with ice-cold sodium-free buffer to remove extracellular radioactivity.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells using a suitable lysis buffer.
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the radioactivity counts to the protein concentration in each well.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Visualizations
Signaling Pathway
The following diagram illustrates the central role of SLC13A5 in transporting extracellular citrate into hepatocytes and its subsequent involvement in key metabolic pathways.
Caption: Role of SLC13A5 in cellular citrate metabolism and its inhibition.
Experimental Workflow
The diagram below outlines the key steps in a typical in vitro assay to evaluate the potency of SLC13A5 inhibitors.
Caption: Workflow for [14C]-Citrate uptake assay.
Logical Relationship of Inhibitor Development
This diagram illustrates the progression of SLC13A5 inhibitor development, leading to compounds with enhanced potency.
Caption: Evolution of SLC13A5 inhibitors.
References
- 1. State-Dependent Allosteric Inhibition of the Human SLC13A5 Citrate Transporter by Hydroxysuccinic Acids, this compound and PF-06761281 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure and inhibition mechanism of the human citrate transporter NaCT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of the SLC13A5 Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of a Dicarboxylic Series for in Vivo Inhibition of Citrate Transport by the Solute Carrier 13 (SLC13) Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A home run for human NaCT/SLC13A5/INDY: cryo-EM structure and homology model to predict transport mechanisms, inhibitor interactions and mutational defects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. biocompare.com [biocompare.com]
Validating the Downstream Targets of PF-06649298: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PF-06649298, a selective inhibitor of the sodium-coupled citrate transporter (NaCT or SLC13A5), with alternative compounds. This guide includes supporting experimental data, detailed protocols for key validation assays, and visualizations of relevant biological pathways and workflows.
This compound is a potent and selective inhibitor of the sodium-coupled citrate transporter (NaCT), also known as SLC13A5. By blocking the uptake of extracellular citrate into cells, particularly in the liver, this compound influences key metabolic pathways, including de novo lipogenesis and gluconeogenesis. This has positioned it as a valuable tool for studying metabolic diseases and a potential therapeutic agent. This guide explores the validation of its downstream targets and compares its performance with other known NaCT inhibitors.
Comparative Analysis of NaCT Inhibitors
The efficacy of this compound and its alternatives can be quantitatively assessed by their half-maximal inhibitory concentration (IC50) in various cell-based assays. The following table summarizes the available data for this compound and other notable NaCT inhibitors.
| Compound | Target | Cell Line | IC50 Value | Species Selectivity | Mechanism of Action | Key In Vivo Effects |
| This compound | NaCT (SLC13A5) | HEK293 (expressing NaCT) | 408 nM[1] | Mouse and Human | Allosteric, state-dependent[2] | Reduces hepatic triglycerides and improves glucose tolerance in mice on a high-fat diet.[1] |
| Human Hepatocytes | 16.2 µM[1] | |||||
| Mouse Hepatocytes | 4.5 µM[1] | |||||
| PF-06761281 | NaCT (SLC13A5) | HEK293 (expressing NaCT) | 0.51 µM[3] | Mouse and Human | Allosteric, state-dependent[2] | Dose-dependent inhibition of citrate uptake in liver and kidney; reduces fasting plasma glucose.[4] |
| Rat Hepatocytes | 0.12 µM[3] | |||||
| Mouse Hepatocytes | 0.21 µM[3] | |||||
| Human Hepatocytes | 0.74 µM[3] | |||||
| BI01383298 | NaCT (SLC13A5) | HepG2 | ~100 nM[5] | Human selective | Irreversible, non-competitive | Decreased cell proliferation in HepG2 cells.[5] |
| ETG-5773 | NaCT (SLC13A5) | Human NaCT expressing cells | 160 nM[6] | Cross-species (Human and Mouse) | Non-competitive | Reduced body weight, blood glucose, insulin, and liver triglycerides; improved glucose tolerance in diet-induced obese mice.[6][7] |
| Mouse NaCT expressing cells | 180 nM[6] |
Signaling Pathway and Mechanism of Action
This compound and other NaCT inhibitors act by blocking the transport of citrate from the bloodstream into hepatocytes. This reduction in intracellular citrate has significant downstream metabolic consequences. The following diagram illustrates the signaling pathway affected by NaCT inhibition.
Caption: Signaling pathway of NaCT inhibition by this compound.
Experimental Protocols
To validate the downstream effects of this compound and its alternatives, several key in vitro and in vivo experiments are employed. Detailed protocols for these assays are provided below.
[¹⁴C]-Citrate Uptake Assay
This assay directly measures the inhibition of NaCT-mediated citrate transport into cells.
Caption: Experimental workflow for the [¹⁴C]-Citrate Uptake Assay.
Methodology:
-
Cell Culture: Seed HEK293 cells stably expressing human NaCT (SLC13A5) in 24-well plates and grow to confluence.[8]
-
Washing: Gently wash the cells twice with a pre-warmed sodium-free buffer (e.g., containing choline chloride instead of NaCl) to remove any residual sodium.[9]
-
Inhibitor Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or alternative inhibitors in a sodium-containing buffer for a specified time (e.g., 15-30 minutes) at 37°C.[5][8] A vehicle control (e.g., DMSO) should be run in parallel.
-
Citrate Uptake: Initiate the uptake by adding a sodium-containing buffer containing a fixed concentration of [¹⁴C]-citrate (e.g., 10 µM) and incubate for a defined period (e.g., 30 minutes) at 37°C.[9]
-
Stopping the Reaction: Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold sodium-free buffer.[8]
-
Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS) and transfer the lysate to scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.[9]
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Oral Glucose Tolerance Test (OGTT) in Mice
This in vivo assay assesses the effect of NaCT inhibitors on glucose metabolism.
Caption: Experimental workflow for the Oral Glucose Tolerance Test (OGTT).
Methodology:
-
Animal Acclimatization and Fasting: Acclimatize male C57BL/6J mice to handling for several days. Fast the mice for 4-6 hours before the test, with free access to water.[10][11]
-
Inhibitor Administration: Administer this compound (e.g., 250 mg/kg) or an alternative inhibitor dissolved in a suitable vehicle (e.g., 0.5% methylcellulose) via oral gavage.[1] A vehicle control group should be included.
-
Baseline Glucose Measurement: After a set time following inhibitor administration (e.g., 30-60 minutes), obtain a baseline blood glucose reading (t=0) from the tail vein using a glucometer.[10]
-
Glucose Challenge: Administer a glucose solution (e.g., 20% glucose in sterile saline) at a dose of 1-2 g/kg body weight via oral gavage.[12]
-
Blood Glucose Monitoring: Measure blood glucose levels at specific time points after the glucose challenge, typically at 15, 30, 60, 90, and 120 minutes.[11]
-
Data Analysis: Plot the mean blood glucose concentration at each time point for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall glucose tolerance. Statistical analysis (e.g., ANOVA) should be used to compare the treatment groups to the vehicle control.
Hepatic Lipid Analysis
This method quantifies the impact of NaCT inhibition on liver fat accumulation.
Methodology:
-
Animal Treatment: Treat mice with this compound or alternative inhibitors for a specified period (e.g., 21 days for chronic studies).[1]
-
Tissue Collection: At the end of the treatment period, euthanize the mice and collect liver tissue.
-
Lipid Extraction: Homogenize a portion of the liver tissue and extract total lipids using a standard method, such as the Folch or Bligh-Dyer method.[13]
-
Triglyceride Quantification: Quantify the triglyceride content in the lipid extracts using a commercially available colorimetric assay kit.
-
Data Analysis: Normalize the triglyceride content to the weight of the liver tissue used for extraction. Compare the hepatic triglyceride levels between the inhibitor-treated groups and the vehicle control group using statistical tests.
De Novo Lipogenesis Measurement using Stable Isotopes
This advanced technique traces the incorporation of labeled substrates into newly synthesized fatty acids.
Methodology:
-
Isotope Administration: Administer a stable isotope-labeled precursor for lipogenesis, such as [1-¹³C]acetate or deuterated water (D₂O), to the animals.[14][15]
-
Sample Collection: After a defined labeling period, collect plasma and/or liver tissue.
-
Lipid Extraction and Derivatization: Extract lipids from the samples and isolate the triglyceride fraction. Hydrolyze the triglycerides to release fatty acids, which are then derivatized (e.g., to fatty acid methyl esters) for analysis.
-
Mass Spectrometry Analysis: Analyze the isotopic enrichment of the fatty acids using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[16]
-
Data Analysis: Calculate the fractional contribution of de novo lipogenesis to the total fatty acid pool based on the isotopic enrichment data. This provides a direct measure of the rate of new fat synthesis.
Conclusion
This compound is a valuable chemical probe for investigating the role of NaCT in metabolic regulation. The experimental protocols detailed in this guide provide a robust framework for validating its downstream effects on citrate uptake, glucose homeostasis, and lipid metabolism. The comparison with alternative inhibitors such as PF-06761281, BI01383298, and ETG-5773, highlights the diverse pharmacological profiles available for targeting NaCT. The choice of inhibitor will depend on the specific research question, with considerations for species selectivity, mechanism of action, and desired in vivo outcomes. This guide serves as a comprehensive resource for researchers aiming to explore the therapeutic potential of NaCT inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. State-Dependent Allosteric Inhibition of the Human SLC13A5 Citrate Transporter by Hydroxysuccinic Acids, this compound and PF-06761281 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Optimization of a Dicarboxylic Series for in Vivo Inhibition of Citrate Transport by the Solute Carrier 13 (SLC13) Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Structure and inhibition mechanism of the human citrate transporter NaCT - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 11. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mmpc.org [mmpc.org]
- 13. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. metsol.com [metsol.com]
- 15. Measurement of de novo hepatic lipogenesis in humans using stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cds.ismrm.org [cds.ismrm.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of PF-06649298
For Researchers, Scientists, and Drug Development Professionals: A procedural guide to the safe handling and disposal of PF-06649298, ensuring laboratory safety and regulatory compliance.
I. Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes exposure and ensures personal safety.
| Protective Equipment | Specification | Rationale |
| Gloves | Nitrile or Latex | To prevent skin contact. |
| Eye Protection | Safety glasses or goggles | To protect eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for handling large quantities or if dust is generated. | To prevent inhalation of the compound. |
Handling Precautions:
-
Avoid direct contact with skin, eyes, and clothing.[5]
-
Wash hands thoroughly after handling.[5]
-
Keep containers tightly closed when not in use.[5]
-
Avoid creating dust.[5]
II. Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to contain the substance and prevent exposure.
Experimental Protocol for Spill Neutralization:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated.
-
Contain the Spill: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. For solutions, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the liquid.
-
Collect the Material: Carefully scoop the contained material into a designated, labeled waste container. Avoid generating dust.
-
Decontaminate the Area: Clean the spill area with a suitable laboratory detergent and water.
-
Dispose of Waste: All contaminated materials, including PPE, should be placed in a sealed, labeled container for hazardous waste disposal.
III. Disposal Pathway for this compound
The proper disposal of this compound, like any laboratory chemical, must adhere to local, state, and federal regulations. The following workflow outlines the decision-making process for its disposal.
IV. Step-by-Step Disposal Procedure
-
Characterize the Waste: Determine if the this compound waste is contaminated with other hazardous substances. All waste should be treated as hazardous unless confirmed otherwise.
-
Segregate the Waste: Do not mix this compound waste with other chemical waste streams unless permitted by your institution's waste management plan.
-
Containerize and Label:
-
Use a chemically resistant, sealable container for all this compound waste.
-
Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste.
-
-
Storage:
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste. Do not attempt to dispose of chemical waste down the drain or in regular trash.
By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, fostering a secure laboratory environment and maintaining regulatory compliance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocompare.com [biocompare.com]
- 3. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of a Dicarboxylic Series for in Vivo Inhibition of Citrate Transport by the Solute Carrier 13 (SLC13) Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemcentral.com [chemcentral.com]
Essential Safety and Logistical Information for Handling PF-06649298
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling of PF-06649298, a sodium-coupled citrate transporter (NaCT or SLC13A5) inhibitor. Given the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this guide is constructed based on general principles for handling potent research compounds and supplemented with information from the SDS of sodium citrate, a chemically related substance. It is imperative to treat any new chemical entity with unknown toxicological properties with a high degree of caution.
Immediate Safety and Handling
Due to the limited safety data available for this compound, a comprehensive risk assessment should be conducted before any handling. All personnel must be thoroughly trained on the potential hazards and the procedures outlined in this document.
Personal Protective Equipment (PPE):
A multi-layered approach to PPE is recommended to minimize exposure.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile gloves should be worn at all times. Consider double-gloving. |
| Body Protection | A lab coat is mandatory. For procedures with a higher risk of splashes or aerosol generation, consider a chemically resistant apron or disposable coveralls. |
| Respiratory Protection | For handling the solid compound or any procedure that may generate dust or aerosols, a properly fitted N95 or higher-rated respirator is recommended. All respiratory protection should be used in accordance with a comprehensive respiratory protection program. |
Engineering Controls:
To further mitigate risks, specific engineering controls should be in place.
| Control Type | Specification |
| Ventilation | All handling of this compound, especially the solid form, should be conducted in a certified chemical fume hood or a powder containment hood. |
| Weighing | Use a ventilated balance enclosure when weighing the solid compound. |
Operational and Disposal Plans
Storage and Stability:
Proper storage is critical to maintain the integrity of this compound.
| Parameter | Specification |
| Storage Temperature | Store the solid compound at -20°C for short-term storage and -80°C for long-term storage. |
| Stability | Follow the supplier's recommendations for stability under specified storage conditions. |
| Incompatible Materials | Avoid strong oxidizing agents, strong acids, and strong bases. |
Spill Response:
In the event of a spill, immediate and appropriate action is necessary.
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For solid spills, gently cover with an absorbent material to avoid raising dust. For liquid spills, use an inert absorbent material.
-
Clean: Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Waste Disposal:
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this material down the drain or in the regular trash.
Experimental Workflow
The following diagram outlines the recommended workflow for the safe handling of this compound, from preparation to disposal.
Caption: Safe handling workflow for this compound.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
